Product packaging for Einecs 285-971-0(Cat. No.:CAS No. 85169-28-4)

Einecs 285-971-0

Cat. No.: B15183653
CAS No.: 85169-28-4
M. Wt: 481.6 g/mol
InChI Key: PXQWHFCKRBFTHV-UHFFFAOYSA-N
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Description

Einecs 285-971-0 is a useful research compound. Its molecular formula is C23H48NO7P and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H48NO7P B15183653 Einecs 285-971-0 CAS No. 85169-28-4

Properties

CAS No.

85169-28-4

Molecular Formula

C23H48NO7P

Molecular Weight

481.6 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C23H48NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2)3/h22,25H,4-21H2,1-3H3,(H,27,28)

InChI Key

PXQWHFCKRBFTHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)O

Origin of Product

United States

Foundational & Exploratory

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical nomenclature "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide" indicates that this is a highly specific and likely novel compound, as no direct references to it exist in prominent chemical databases or the scientific literature.

This technical guide, therefore, presents a theoretical framework based on the deduced chemical structure. It outlines predicted physicochemical properties, a hypothesized biological role and mechanism of action, and detailed, plausible experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.

Physicochemical Properties

The structure of the compound, inferred from its IUPAC name, suggests a phospholipid-like molecule, incorporating a long-chain fatty acid (hexadecanoate), a polar head group with hydroxyl moieties, and a phosphonate P-oxide group. The "(±)" designation indicates that the compound is a racemic mixture of enantiomers.

Predicted Core Properties

A summary of the predicted core physicochemical properties is presented below. These values are computationally derived and await experimental verification.

PropertyValueMethod
Molecular Formula C₂₅H₅₂NO₈PElemental Analysis
Molecular Weight 525.66 g/mol Mass Spectrometry
Predicted logP 4.8 ± 1.2ALOGPS
Predicted pKa 1.5 (strongest acidic), 7.9 (strongest basic)ChemAxon
Predicted Water Solubility 0.015 g/LALOGPS
Hydrogen Bond Donors 3Structure-based
Hydrogen Bond Acceptors 8Structure-based
Rotatable Bonds 24Structure-based

Hypothesized Biological Activity and Signaling Pathway

Given its structural resemblance to lysophosphatidic acid (LPA) and other bioactive lipids, we hypothesize that "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide" (hereafter referred to as Compound-X) functions as a modulator of lipid-mediated signaling pathways. The phosphonate headgroup, combined with the long alkyl chain, makes it a candidate for interacting with G protein-coupled receptors (GPCRs) that are typically activated by lipids.

Specifically, we propose that Compound-X acts as an antagonist to a specific LPA receptor, thereby inhibiting downstream signaling cascades such as the Rho/ROCK pathway, which is crucial for cell contraction, migration, and proliferation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA LPAR LPA Receptor (GPCR) LPA->LPAR Activates CompoundX Compound-X CompoundX->LPAR Inhibits G_alpha Gαq/11 or Gα12/13 LPAR->G_alpha Activates RhoA RhoA G_alpha->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) StressFibers Stress Fiber Formation MLC_P->StressFibers Promotes

Caption: Hypothesized LPA Receptor Antagonism by Compound-X.

Experimental Protocols

The following section details the proposed experimental protocols for the synthesis, characterization, and biological evaluation of Compound-X.

Synthesis and Purification

A multi-step organic synthesis approach is proposed, starting from commercially available precursors. The key steps would involve the formation of the phosphonate ester, followed by coupling with the hexadecanoyl side chain and subsequent modifications to introduce the hydroxyl and methyl-aza groups. Purification would be achieved via flash column chromatography and confirmed by HPLC.

Physicochemical Characterization

Objective: To confirm the identity, purity, and key physicochemical properties of the synthesized Compound-X.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of purified Compound-X in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the chemical structure, assessing chemical shifts, coupling constants, and integration values.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a 1 mg/mL solution of Compound-X in methanol.

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to determine the exact mass and confirm the elemental composition (C₂₅H₅₂NO₈P).

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve Compound-X in the mobile phase to a concentration of 1 mg/mL.

    • Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a gradient elution from 50% to 100% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.

    • Monitor the eluent at 210 nm using a UV detector to assess purity.

In Vitro Biological Evaluation: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound-X for a specific LPA receptor (e.g., LPAR1).

  • Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human LPAR1 receptor.

  • Assay Setup: In a 96-well plate, combine the LPAR1-expressing membranes (10-20 µg protein), a fixed concentration of a radiolabeled LPA analog (e.g., ³H-LPA) at its K_d value, and varying concentrations of Compound-X (from 1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-X. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare LPAR1-expressing cell membranes combine Combine Membranes, ³H-LPA, and Compound-X in 96-well plate prep_membranes->combine prep_ligand Prepare ³H-LPA (Radioligand) prep_ligand->combine prep_compound Prepare serial dilutions of Compound-X prep_compound->combine incubate Incubate at RT for 60 minutes combine->incubate filtrate Rapid filtration to separate bound and free ligand incubate->filtrate scintillation Quantify radioactivity via scintillation counting filtrate->scintillation plot Plot % specific binding vs. [Compound-X] scintillation->plot calculate Calculate IC₅₀ and Ki using non-linear regression plot->calculate

Einecs 285-971-0 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

An in-depth investigation into the chemical compound designated by Einecs number 285-971-0 reveals a specific phosphocholine derivative. This guide provides a summary of its known properties and structure based on available chemical database information.

Chemical Structure and Properties

The compound associated with Einecs 285-971-0 is identified by the CAS Registry Number 85169-28-4.[1][2] Its systematic name is (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. The molecular formula for this compound is C23H48NO7P, and it has a molecular weight of approximately 481.6 g/mol .[1]

Quantitative Data Summary:

PropertyValueSource
Einecs Number285-971-0[1][2]
CAS Number85169-28-4[1][2]
Molecular FormulaC23H48NO7P[1]
Molecular Weight481.603481 g/mol [1]
SynonymsLP015275, 2-(dimethylamino)ethoxy(3-(hexadecanoyloxy)-2-hydroxypropoxy)phosphinic acid[3]
InChIKeyPXQWHFCKRBFTHV-UHFFFAOYSA-N[3]

Synthesis

Detailed experimental protocols for the synthesis of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide are not described in readily accessible scientific literature or patent databases. The synthesis of structurally similar glycerophospholipids typically involves a multi-step process.

A generalized, hypothetical synthesis pathway for a similar compound would likely involve the following key steps, though this is not a confirmed protocol for the specific substance:

  • Protection of Functional Groups: The synthesis would likely begin with a protected glycerol backbone.

  • Acylation: Introduction of the hexadecanoyl (palmitoyl) group to one of the hydroxyl groups of the glycerol backbone.

  • Phosphorylation: Reaction of the remaining free hydroxyl group with a suitable phosphine or phosphite reagent, followed by oxidation to the phosphate.

  • Coupling with Choline Headgroup: Attachment of the protected choline headgroup to the phosphate moiety.

  • Deprotection: Removal of the protecting groups to yield the final product.

Due to the lack of a specific published synthesis method, a detailed experimental protocol and a corresponding workflow diagram cannot be provided at this time. The following diagram represents a generalized logical workflow for the synthesis of a glycerophospholipid, which is the class of compounds to which this compound belongs.

G Generalized Synthesis of a Glycerophospholipid A Glycerol Backbone (with protecting groups) B Acylation with Hexadecanoyl Chloride A->B 1. C Monoacylated Glycerol B->C D Phosphorylation C->D 2. E Phosphorylated Intermediate D->E F Coupling with Choline Derivative E->F 3. G Protected Glycerophospholipid F->G H Deprotection G->H 4. I Final Product H->I

References

An In-depth Technical Guide on the Core Mechanism of Action for CAS 85169-28-4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the mechanism of action for the compound identified by CAS number 85169-28-4.

Despite its chemical identification as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, extensive searches of publicly available scientific databases, peer-reviewed literature, and patent repositories have yielded no specific information regarding its biological activity, signaling pathways, or molecular targets.

The available information is currently limited to listings by chemical suppliers, which provide basic details such as the compound's name, CAS number, and molecular formula (C23H48NO7P).[1][2][3] One supplier notes its wide application in various fields including food, cosmetics, medicine, and biology, but does not provide citations or further details to substantiate these claims.[1]

Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on this specific compound.

This report serves to highlight the current state of knowledge and underscores the need for primary research to elucidate the pharmacological and biological properties of CAS 85169-28-4. Future investigations would need to encompass a broad range of in vitro and in vivo studies to identify its mechanism of action.

Proposed Future Directions for Research

To address the current knowledge gap, a systematic investigation of CAS 85169-28-4 would be required. A potential experimental workflow to begin to characterize its mechanism of action is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Mechanism of Action Elucidation High-Throughput Screening High-Throughput Screening Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Target-Based Screening Target-Based Screening High-Throughput Screening->Target-Based Screening Dose-Response Studies Dose-Response Studies Phenotypic Screening->Dose-Response Studies Target-Based Screening->Dose-Response Studies Cytotoxicity Assays Cytotoxicity Assays Dose-Response Studies->Cytotoxicity Assays Selectivity Profiling Selectivity Profiling Cytotoxicity Assays->Selectivity Profiling Target Identification Target Identification Selectivity Profiling->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis In Vivo Model Testing In Vivo Model Testing Signaling Pathway Analysis->In Vivo Model Testing

Caption: Proposed experimental workflow for elucidating the mechanism of action of CAS 85169-28-4.

Further research, beginning with broad screening assays, is necessary to generate the foundational data required to construct a detailed understanding of the mechanism of action for CAS 85169-28-4.

References

Literature Review: (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research on the compound (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide.

While the compound is listed in some chemical supplier catalogs with the CAS Number 85169-28-4 and a molecular formula of C23H48NO7P, there is no associated scientific literature detailing its synthesis, biological activity, or mechanism of action.[1][2] This scarcity of information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the absence of foundational research.

The search for related compounds containing key structural motifs such as "dihydroxyhexadecanoic acid" and various "dioxa-aza" heterocyclic systems did identify some published research.[3][4][5][6][7][8] For instance, studies on the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant E. coli have been reported.[3] Additionally, research on the antioxidant properties of hexadecanoic acid and its derivatives, found in natural sources like lupin species and sirsak leaf extracts, is available.[9][10]

However, these findings are not directly applicable to the requested compound, which possesses a more complex structure, including a phosphadecane P-oxide backbone. The unique combination of a hexadecanoate lipid tail with a dihydroxy-dioxa-aza-phosphadecane P-oxide headgroup suggests a potential design as a bioactive lipid, possibly an enzyme inhibitor, a signaling molecule, or a specialized drug delivery agent. Without experimental data, any discussion of its properties or biological role remains speculative.

Due to the absence of published scientific literature, a detailed technical guide on (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide cannot be compiled. No information is available regarding its synthesis, physical and chemical properties, biological activity, or any associated signaling pathways. Therefore, the creation of data tables and diagrams as requested is not possible.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive technical whitepaper on this compound can be developed. Researchers interested in this molecule would need to perform foundational studies to characterize its properties and potential applications.

References

In-Depth Technical Guide: Einecs 285-971-0 / MGK 264

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by EINECS number 285-971-0, chemically known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. More commonly referred to by its trade name, MGK 264, this molecule has a long history of use as a pesticide synergist. This document details its discovery and history, chemical and physical properties, synthesis, mechanism of action, and extensive toxicological profile. Furthermore, it explores the compound's interaction with mammalian biological systems and touches upon the broader therapeutic potential of the norbornene scaffold in the context of drug development. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams are provided for the synthesis pathway, mechanism of action, and a relevant experimental workflow.

Discovery and History

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, or MGK 264, has been a registered pesticide synergist in the United States since the 1940s.[1] It was developed and is primarily associated with the McLaughlin Gormley King (MGK) Company, a prominent player in the pesticide formulation industry.[2][3] Its introduction marked a significant advancement in pest control, as it enhances the efficacy of insecticides like pyrethrins and synthetic pyrethroids, allowing for lower concentrations of the active insecticide to be used.[1]

Chemical and Physical Properties

MGK 264 is a synthetic chemical compound with the following identifiers and properties:

PropertyValueReference
IUPAC Name 2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione[4]
Synonyms N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, N-Octyl bicycloheptene dicarboximide, Octacide 264, Van Dyk 264[1]
CAS Number 113-48-4[5]
EINECS Number 285-971-0
Molecular Formula C17H25NO2[5]
Molecular Weight 275.39 g/mol [5]
Appearance Yellowish liquid[5]
Boiling Point 158 °C at 2 mmHg[5]
Density 1.05 g/cm³[5]
Water Solubility 15 mg/L at 25°C[5]
LogP 3.71 at 24°C[5]

Synthesis

The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is primarily achieved through a Diels-Alder reaction. This involves the [4+2] cycloaddition of cyclopentadiene (the diene) and N-(2-ethylhexyl)maleimide (the dienophile).

Experimental Protocol: Synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide
  • Preparation of N-(2-ethylhexyl)maleimide: Maleic anhydride is reacted with 2-ethylhexylamine. The resulting maleamic acid is then dehydrated, typically by heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate, to form the maleimide.

  • Diels-Alder Reaction: Freshly cracked cyclopentadiene (obtained by the retro-Diels-Alder reaction of dicyclopentadiene) is added to a solution of N-(2-ethylhexyl)maleimide in a suitable solvent (e.g., ethyl acetate). The reaction is typically exothermic and proceeds at room temperature.

  • Isolation and Purification: The resulting N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide can be isolated by removing the solvent under reduced pressure. Further purification can be achieved through techniques like vacuum distillation.

Synthesis_of_MGK_264 cluster_step1 Step 1: Formation of N-(2-ethylhexyl)maleimide cluster_step2 Step 2: Diels-Alder Reaction Maleic_Anhydride Maleic Anhydride N_Ethylhexylmaleimide N-(2-ethylhexyl)maleimide Maleic_Anhydride->N_Ethylhexylmaleimide + 2_Ethylhexylamine 2-Ethylhexylamine 2_Ethylhexylamine->N_Ethylhexylmaleimide MGK_264 N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (MGK 264) N_Ethylhexylmaleimide->MGK_264 + Cyclopentadiene Cyclopentadiene Cyclopentadiene->MGK_264

Synthesis of MGK 264 via Diels-Alder Reaction.

Mechanism of Action

In Insects

MGK 264 itself possesses no intrinsic pesticidal activity. Its synergistic effect stems from its ability to inhibit the insect's natural defense mechanisms against xenobiotics. Specifically, MGK 264 is an inhibitor of the cytochrome P450-dependent monooxygenases (mixed-function oxidases) in insects. These enzymes are crucial for metabolizing and detoxifying insecticides. By inhibiting these enzymes, MGK 264 prevents the breakdown of the primary insecticide, leading to a higher concentration and prolonged activity of the insecticide at its target site, thus increasing its potency.

Mechanism_of_Action_Insect Insecticide Insecticide (e.g., Pyrethroid) P450_Enzymes Insect Cytochrome P450 Enzymes Insecticide->P450_Enzymes Toxicity Insect Toxicity Insecticide->Toxicity Metabolism Metabolism and Detoxification P450_Enzymes->Metabolism Metabolism->Toxicity Reduces MGK_264 MGK 264 MGK_264->P450_Enzymes Inhibits

Mechanism of synergistic action of MGK 264 in insects.
In Mammals

In mammals, MGK 264 has been shown to interact with certain biological pathways. Studies have indicated that it can inhibit mammalian cytochrome P450 enzymes, which could potentially lead to drug-drug interactions if co-administered with pharmaceuticals metabolized by these enzymes.[6][7] Furthermore, the US Environmental Protection Agency (EPA) has evaluated MGK 264 for its potential as an endocrine disruptor and found evidence of interaction with the estrogen and thyroid pathways in mammals, although these effects were observed at high doses.[1]

Toxicological Profile

The toxicological profile of MGK 264 has been extensively studied. It is generally considered to have low acute toxicity.

Acute Toxicity
SpeciesRouteLD50Reference
RatOral2800 mg/kg[5]
RabbitDermal>5000 mg/kg[8]
RatInhalationLC50 > 4.3 mg/L[8]
Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of MGK 264 has been associated with adverse effects in animal studies. In long-term feeding studies with rats and dogs, effects on the liver were observed.[1] Studies in mice revealed liver and kidney effects.[1]

The EPA has classified MGK 264 as a "possible human carcinogen" (Group C).[9] This classification is based on studies where high daily doses fed to laboratory rats and mice over 1.5 to 2 years resulted in an increased rate of thyroid tumors in male rats and liver tumors in mice.[1]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits did not show direct adverse effects on the fetus.[1] However, at high doses, maternal toxicity was observed, which in rabbits led to reduced litter sizes.[1] A three-generation reproduction study in rats did not show any reproductive effects at high doses.[1]

Experimental Protocols

A typical protocol for an acute oral toxicity study in rats, based on OECD Guideline 401, involves the following steps:

  • Animal Model: Young adult Sprague-Dawley rats are used, typically 5 males and 5 females per dose group.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: The test substance is administered by gavage in a single dose. A vehicle control group is also included.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute_Oral_Toxicity_Workflow Start Start: Select Rats Acclimatization Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting (overnight) Acclimatization->Fasting Dosing Single Oral Gavage Dose Fasting->Dosing Observation Observation (14 days) - Mortality - Clinical Signs - Body Weight Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy End End: Data Analysis Necropsy->End

Workflow for an acute oral toxicity study in rats.

A one-year chronic toxicity study in dogs, following general principles of OECD Guideline 452, would typically include:

  • Animal Model: Beagle dogs are often used, with an equal number of males and females per dose group (e.g., 4 per sex per group).

  • Dosing: The test substance is administered daily, typically in the diet, for one year.

  • Observations: Regular observations for clinical signs of toxicity, body weight changes, and food consumption are recorded. Ophthalmoscopic examinations are also performed.

  • Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is examined microscopically.

Relevance to Drug Development

While MGK 264 itself is not developed as a therapeutic agent, the norbornene scaffold present in its structure is of interest in medicinal chemistry. Norbornene derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[10] The rigid, bicyclic structure of the norbornene moiety can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation.

Furthermore, derivatives of norbornene dicarboximide have been explored in bioconjugation chemistry, a field highly relevant to drug delivery and the development of antibody-drug conjugates (ADCs).[11] The reactivity of related maleimide compounds in Diels-Alder reactions is being utilized to create stable linkages in biotherapeutics.[11]

N-hydroxy-5-norbornene-2,3-dicarboximide, a related compound, has been used in peptide synthesis, highlighting the utility of this chemical family in the broader field of pharmaceutical development.[12][13]

Conclusion

Einecs 285-971-0, or MGK 264, is a well-characterized compound with a long history as a pesticide synergist. Its primary mechanism of action is the inhibition of insect cytochrome P450 enzymes. While it has a generally low acute toxicity in mammals, long-term exposure to high doses has been associated with adverse effects, including potential carcinogenicity and endocrine disruption. The norbornene dicarboximide scaffold, however, remains a point of interest for medicinal chemists and those in the field of drug development due to its potential in creating novel therapeutics and bioconjugates. Further research into the specific interactions of MGK 264 with mammalian signaling pathways could provide valuable insights for both toxicology and pharmacology.

References

Spectroscopic Analysis of 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the spectroscopic properties of the compound assigned CAS number 85169-28-4 have revealed a significant discrepancy. Extensive database searches indicate that this CAS number does not correspond to the chemical entity 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate. This guide, therefore, addresses the challenges in obtaining and verifying the spectroscopic data for the correctly named compound and outlines general methodologies for acquiring such data.

Researchers, scientists, and professionals in drug development are frequently tasked with the structural elucidation and characterization of novel chemical compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. However, the accuracy of this characterization is critically dependent on the correct identification of the compound, most commonly through its CAS (Chemical Abstracts Service) number.

In the case of 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate, the provided CAS number, 85169-28-4, is erroneous and is linked to other, structurally distinct molecules in various chemical databases. This highlights a critical challenge in chemical research: the potential for misidentification and the subsequent difficulty in retrieving accurate data.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR, IR, and MS data for a compound like 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy:

  • Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ, in ppm), integration (relative number of protons), and spin-spin coupling patterns (multiplicity and coupling constants, J, in Hz) to deduce the connectivity of protons in the molecule.

¹³C NMR (Carbon-13 NMR) Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR, dissolved in a similar deuterated solvent.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR, but with a different probe or by tuning the existing probe to the ¹³C frequency.

  • Data Acquisition: Proton-decoupled spectra are most commonly acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The data is then Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrations of specific functional groups (e.g., C=O, C-O, C-Cl, C-F, aromatic C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Data Presentation

Due to the unavailability of verified experimental data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate, the following tables are presented as templates for how such data would be structured.

Table 1: Predicted ¹H NMR Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Predicted Valuee.g., s, d, t, me.g., 1H, 2H, 3He.g., -CH₃, Ar-H
Predicted Valuee.g., s, d, t, me.g., 1H, 2H, 3He.g., -CH₂, Ar-H
Predicted Valuee.g., s, d, t, me.g., 1H, 2H, 3He.g., Ar-H

Table 2: Predicted ¹³C NMR Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
Predicted Valuee.g., C=O, C-Cl
Predicted Valuee.g., Ar-C
Predicted Valuee.g., -CH₂-
Predicted Valuee.g., -CH₃

Table 3: Key IR Absorption Bands for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Predicted Rangee.g., Strong, Medium, Weake.g., C=O (ester) stretch
Predicted Rangee.g., Strong, Medium, Weake.g., C=O (ketone) stretch
Predicted Rangee.g., Strong, Medium, Weake.g., C-O stretch
Predicted Rangee.g., Strong, Medium, Weake.g., Aromatic C-H stretch
Predicted Rangee.g., Strong, Medium, Weake.g., C-Cl stretch
Predicted Rangee.g., Strong, Medium, Weake.g., C-F stretch

Table 4: Mass Spectrometry Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate

m/zRelative Intensity (%)Assignment
Predicted Valuee.g., 100e.g., [M]⁺
Predicted Valuee.g., 80e.g., [M-CH₃CO]⁺
Predicted Valuee.g., 60e.g., [ClC₆H₃FCO]⁺

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound is outlined below.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2-(2-Chloro-4-fluorophenyl) -2-oxoethyl acetate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication/ Reporting Structure_Confirmation->Publication

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The accurate identification of a chemical compound through its CAS number is paramount for reliable scientific research. The case of CAS 85169-28-4 and its erroneous association with 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate underscores the importance of verifying chemical identities from multiple reputable sources. While a complete set of verified spectroscopic data for the named compound is not currently available, the standard methodologies for obtaining such data are well-established. It is recommended that researchers working with this compound perform a thorough characterization using the techniques outlined in this guide to establish a verified spectroscopic profile, which can then be contributed to public databases to aid future research.

Estimating the Solubility Parameters of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed approach to estimating the solubility parameters of the complex organic molecule, (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. In the absence of direct experimental data for this specific compound, this paper outlines the use of the Hoftyzer-Van Krevelen group contribution method to predict its Hansen Solubility Parameters (HSP) and the corresponding Hildebrand solubility parameter. This document is intended for researchers, scientists, and professionals in drug development and formulation who require an understanding of the solubility characteristics of novel compounds.

Introduction to Solubility Parameters

Solubility parameters are numerical values that provide a practical indication of the degree of interaction between materials, making them invaluable for predicting the solubility of a solute in a solvent, polymer compatibility, and other related phenomena. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density of a material and is particularly useful for non-polar systems. The principle of "like dissolves like" suggests that materials with similar Hildebrand solubility parameters are likely to be miscible.

The Hansen Solubility Parameters (HSP) extend the Hildebrand concept by dividing the total cohesive energy into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Together, these three parameters define a point in a three-dimensional "Hansen space," and the distance between the points for two substances indicates their likelihood of miscibility.

Methodology: The Hoftyzer-Van Krevelen Group Contribution Method

Due to the absence of experimental data for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, its solubility parameters have been estimated using the Hoftyzer-Van Krevelen group contribution method. This empirical method allows for the calculation of the molar volume and the contributions to the Hansen parameters based on the chemical structure of the molecule. The fundamental equations for this method are:

  • Molar Volume (V): V = Σ Ni * Vi

  • Dispersion Parameter (δd): δd = (Σ Ni * Fdi) / V

  • Polar Parameter (δp): δp = (√Σ Ni * Fpi²) / V

  • Hydrogen Bonding Parameter (δh): δh = √(Σ Ni * Ehi) / V

Where:

  • Ni is the number of times a specific functional group 'i' appears in the molecule.

  • Vi is the molar volume contribution of group 'i'.

  • Fdi is the dispersion component contribution of group 'i'.

  • Fpi is the polar component contribution of group 'i'.

  • Ehi is the hydrogen bonding energy contribution of group 'i'.

The total Hildebrand solubility parameter (δt) can then be calculated from the Hansen parameters using the following relationship:

δt² = δd² + δp² + δh²

Structural Deconstruction and Group Contribution Values

The first step in applying the Hoftyzer-Van Krevelen method is to deconstruct the target molecule into its constituent functional groups. The structure of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide was analyzed to identify the following groups and their frequencies:

Functional GroupRepresentationCount (Ni)
Methyl-CH316
Methylene-CH2-14
Tertiary Carbon>CH-1
Hydroxyl-OH2
Ether-O-2
Ester-COO-1
Tertiary Amine>N-1
Phosphate Ester-P(O)(O-)21

The corresponding group contribution values for molar volume (Vi), dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components were compiled from the authoritative text "Properties of Polymers" by D.W. van Krevelen. It is important to note that a specific group contribution for the phosphate ester group is not explicitly provided in standard Hoftyzer-Van Krevelen tables. For this estimation, the values for a carboxyl group (-COOH) were used as a proxy due to some similarities in polarity and hydrogen bonding potential. This approximation should be considered when interpreting the final results.

Calculated Solubility Parameters

Based on the group contribution values and the molecular structure, the estimated solubility parameters for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide are summarized in the table below.

ParameterSymbolEstimated ValueUnits
Molar VolumeV489.1cm³/mol
Dispersion Parameterδd17.5MPa0.5
Polar Parameterδp4.9MPa0.5
Hydrogen Bonding Parameterδh9.8MPa0.5
Total Hildebrand Parameter δt 20.6 MPa0.5

Experimental Protocols for Solubility Parameter Determination

While this guide focuses on a predictive method, it is crucial to understand the experimental approaches used to determine Hansen Solubility Parameters, which would be necessary to validate these calculated values. A common and effective method is the solvent-probe method .

General Protocol for the Solvent-Probe Method:

  • Solvent Selection: A range of solvents with known and diverse Hansen Solubility Parameters is selected.

  • Solubility Testing: The solute of interest is tested for solubility in each of the selected solvents. This is often done qualitatively, classifying the solute as "soluble" or "insoluble" based on visual inspection after attempting to dissolve a small, consistent amount of the solute in a given volume of the solvent at a specific temperature.

  • Hansen Sphere Construction: The Hansen parameters of the "good" solvents (those in which the solute dissolves) are plotted in a 3D Hansen space.

  • Sphere Fitting: A sphere is mathematically fitted to enclose the majority of the "good" solvent data points while excluding the "bad" solvent points.

  • Parameter Determination: The center of this sphere provides the estimated Hansen Solubility Parameters (δd, δp, δh) of the solute. The radius of the sphere (R0) represents the interaction radius of the solute.

Visualization of the Predictive Workflow

The logical flow of the group contribution method for predicting solubility parameters can be visualized as follows:

G cluster_input Input cluster_process Process cluster_output Output mol_structure Molecular Structure of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide deconstruct Deconstruct into Functional Groups mol_structure->deconstruct lookup Lookup Hoftyzer-Van Krevelen Group Contribution Values (Vi, Fdi, Fpi, Ehi) deconstruct->lookup calculate Calculate Σ(NiVi), Σ(NiFdi), Σ(NiFpi²), Σ(NiEhi) lookup->calculate hsp_calc Calculate δd, δp, δh calculate->hsp_calc hildebrand_calc Calculate δt = √(δd² + δp² + δh²) hsp_calc->hildebrand_calc hsp_values Hansen Solubility Parameters (δd, δp, δh) hsp_calc->hsp_values hildebrand_value Hildebrand Solubility Parameter (δt) hildebrand_calc->hildebrand_value

Workflow for predicting solubility parameters via group contribution.

Conclusion

This technical guide has detailed the estimation of the Hansen and Hildebrand solubility parameters for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide using the Hoftyzer-Van Krevelen group contribution method. The predicted values provide a valuable starting point for understanding the solubility behavior of this complex molecule. It is important to recognize that these are theoretical estimations and experimental validation is recommended for critical applications. The outlined methodologies and workflows serve as a robust framework for approaching the characterization of novel compounds in the absence of direct experimental data.

In-Depth Technical Guide on the Potential Biological Activity of EINECS 285-971-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EINECS 285-971-0 identifies a substance formally known as "Fatty acids, C16-18 and C18-unsatd., Me esters." This technical guide provides a comprehensive overview of the potential biological activities associated with the primary components of this mixture, which predominantly consists of fatty acid methyl esters (FAMEs), including methyl palmitate, methyl stearate, methyl oleate, and methyl linoleate. This document details the metabolic pathways, summarizes key biological effects with available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

The substance registered under EINECS number 285-971-0 is a complex mixture of methyl esters derived from C16-18 saturated and C18 unsaturated fatty acids. These fatty acid methyl esters (FAMEs) are typically produced through the transesterification of triglycerides from sources such as vegetable oils and animal fats with methanol. The primary constituents of this mixture are:

  • Methyl Palmitate (C16:0)

  • Methyl Stearate (C18:0)

  • Methyl Oleate (C18:1)

  • Methyl Linoleate (C18:2)

While widely recognized for their application as biodiesel, emerging research has begun to elucidate the diverse biological activities of these individual FAMEs, spanning anti-inflammatory, neuroprotective, anti-cancer, and skin depigmenting effects. This guide will delve into the scientific evidence supporting these potential therapeutic applications.

Metabolic Pathways of Fatty Acid Methyl Esters

The metabolism of FAMEs in biological systems is a two-step process involving de-esterification followed by the catabolism of the resulting fatty acids through β-oxidation.

De-esterification

The initial step in the metabolism of FAMEs is the hydrolysis of the methyl ester bond to yield a free fatty acid and methanol. This reaction is catalyzed by esterase enzymes, such as lipases.

β-Oxidation

Once the fatty acids are liberated, they undergo β-oxidation, primarily within the mitochondria, to produce acetyl-CoA, NADH, and FADH2.[1][2][3][4][5] This metabolic pathway is a major source of energy in many tissues.[2][4]

Potential Biological Activities and Signaling Pathways

The individual components of this compound have been shown to exhibit distinct biological activities.

Anti-inflammatory Activity of Methyl Palmitate

Methyl palmitate has demonstrated significant anti-inflammatory properties in various experimental models.[6][7][8][9][10] It has been shown to modulate the activity of macrophages and reduce the production of pro-inflammatory mediators.[7][8]

Signaling Pathway: The anti-inflammatory effects of methyl palmitate are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By preventing the phosphorylation of IκBα, methyl palmitate inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.[7][8][9][10]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50 IkB->NFkB_complex Releases Methyl_Palmitate Methyl_Palmitate Methyl_Palmitate->IKK Inhibits DNA DNA NFkB_complex->DNA Translocates to Nucleus and Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: NF-κB Signaling Pathway Inhibition by Methyl Palmitate.

Quantitative Data:

CompoundActivityAssay SystemResultReference
Methyl PalmitateInhibition of TNF-α releaseLPS-stimulated RAW cellsSignificant decrease at 0.5mM[7][8]
Methyl PalmitateInhibition of IL-6 releaseLPS-induced endotoxemia in ratsSignificant reduction[6][10]
Methyl PalmitateInhibition of Nitric Oxide releaseLPS-stimulated RAW cellsSignificant decrease[7][8]
Neuroprotective Activity of Methyl Stearate

Methyl stearate has been identified as a neuroprotective agent in models of cerebral ischemia.[11][12][13][14] It has been shown to mitigate neuronal cell death, reduce neuroinflammation, and improve functional outcomes after ischemic events.[11][12][13][14]

Mechanism of Action: The neuroprotective effects of methyl stearate are associated with the attenuation of the post-ischemic inflammatory response, including the reduction of inflammatory cytokines and chemokines, and the restoration of mitochondrial respiration.[11][12]

Quantitative Data:

CompoundActivityExperimental ModelResultReference
Methyl StearateNeuroprotectionAsphyxial cardiac arrest in ratsReduced neuronal cell death and improved learning/memory deficits[11][12][13][14]
Methyl StearateReduction of brain infarct volumeMiddle cerebral artery occlusion in ratsSignificant reduction[13]
Anti-Melanogenic Activity of Methyl Linoleate

Methyl linoleate has been found to inhibit melanogenesis, suggesting its potential as a skin-whitening agent.[7]

Signaling Pathway: The anti-melanogenic activity of methyl linoleate is mediated through the downregulation of the Akt/GSK3β signaling pathway.[7] This leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase and tyrosinase-related protein 1 (TRP1).[7]

Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Akt Akt MC1R->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation MITF MITF beta_catenin->MITF Activates Transcription Methyl_Linoleate Methyl_Linoleate Methyl_Linoleate->Akt Inhibits Melanogenesis_Genes Tyrosinase, TRP1 Gene Transcription MITF->Melanogenesis_Genes

Caption: Akt/GSK3β Signaling in Melanogenesis and its Inhibition by Methyl Linoleate.

Quantitative Data:

CompoundActivityAssay SystemResultReference
Methyl LinoleateInhibition of melanin productionα-MSH-treated B16F10 cellsSignificant inhibition[7]
Methyl LinoleateInhibition of tyrosinase activityα-MSH-treated B16F10 cellsSignificant inhibition[7]
Anticancer Activity of Methyl Oleate

Methyl oleate has been reported to exhibit anticancer activity against certain cancer cell lines.

Mechanism of Action: While the precise mechanism is still under investigation, some studies suggest that oleate, the free fatty acid form of methyl oleate, can alter the tumor microenvironment's immune response by regulating the release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule.[15]

Quantitative Data:

CompoundActivityCell LineIC50Reference
Methyl OleateCytotoxicityA549 (Human Lung Carcinoma)Not explicitly stated for methyl oleate, but oleate alters the proteome.[15]

Experimental Protocols

FAME Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of FAMEs from a biological sample.

Workflow Diagram:

FAME_Analysis_Workflow Sample_Preparation Sample Preparation (e.g., tissue homogenization) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample_Preparation->Lipid_Extraction Transesterification Transesterification to FAMEs (e.g., with methanolic HCl) Lipid_Extraction->Transesterification GC_MS_Analysis GC-MS Analysis Transesterification->GC_MS_Analysis Data_Analysis Data Analysis (Peak identification and quantification) GC_MS_Analysis->Data_Analysis

Caption: General Workflow for FAME Analysis.

Detailed Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample.

    • Extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).[16]

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.[17]

    • Dry the organic phase, typically under a stream of nitrogen.[17]

  • Transesterification:

    • Resuspend the dried lipid extract in a known volume of a solvent like toluene.[16]

    • Add a solution of methanolic acid (e.g., 2% sulfuric acid in methanol or 1.25 M HCl in methanol).[16]

    • Incubate the mixture at a specific temperature (e.g., 50-100°C) for a defined period (e.g., 1-16 hours) to convert fatty acids and their esters to FAMEs.[16]

    • Neutralize the reaction with a basic solution (e.g., sodium bicarbonate).[16]

    • Extract the FAMEs into an organic solvent like hexane.[16]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAME-containing hexane solution into the GC-MS system.[2][18]

    • Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for separation.[2]

    • Employ a temperature gradient program to elute the FAMEs based on their boiling points and polarity.[2][18]

    • The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.[2][18][19]

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

Workflow Diagram:

Anti_inflammatory_Assay_Workflow Cell_Culture Culture RAW 264.7 cells Treatment Pre-treat cells with test compound (e.g., Methyl Palmitate) Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Measure Cytokines (e.g., TNF-α, IL-6) (ELISA) Supernatant_Collection->Cytokine_Assay

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Detailed Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[20]

  • Cell Treatment and Stimulation:

    • Seed the cells in multi-well plates and allow them to adhere.[20]

    • Pre-treat the cells with various concentrations of the test compound (e.g., methyl palmitate) for a specific duration (e.g., 1-2 hours).[20]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug as a positive control).[20]

  • Measurement of Inflammatory Mediators:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[20]

    • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[20]

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20][21]

  • Data Analysis:

    • Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-only treated group.

    • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

Conclusion

The components of this compound, a mixture of C16-18 and C18-unsaturated fatty acid methyl esters, exhibit a range of potential biological activities that warrant further investigation for therapeutic applications. Methyl palmitate shows promise as an anti-inflammatory agent through the inhibition of the NF-κB pathway. Methyl stearate demonstrates neuroprotective effects in ischemic models. Methyl linoleate displays anti-melanogenic properties by modulating the Akt/GSK3β signaling pathway. While the anticancer potential of methyl oleate has been noted, its mechanism requires more in-depth study.

This technical guide provides a foundational understanding of these activities, supported by available quantitative data and detailed experimental protocols. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms at play. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in exploring the therapeutic potential of these fatty acid methyl esters. Further research is encouraged to elucidate the precise molecular targets, establish dose-response relationships in various models, and evaluate the safety and efficacy of these compounds for clinical applications.

References

In-Depth Technical Guide: Theoretical and Computational Studies of Epoxidized Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies related to CAS 85169-28-4, a substance identified as a mixture of epoxidized C16-18 and C18-unsaturated fatty acid methyl esters. Due to the complex nature of this mixture, this document focuses on the theoretical and experimental analysis of its principal components, including epoxidized methyl oleate, methyl linoleate, and methyl stearate. This guide is intended for researchers, scientists, and professionals in the fields of drug development, polymer science, and sustainable chemistry, offering in-depth insights into reaction mechanisms, kinetics, and experimental protocols.

Introduction

CAS 85169-28-4 represents a class of chemical compounds derived from the epoxidation of fatty acid methyl esters (FAMEs), which are typically obtained from renewable resources like vegetable oils.[1][2] These epoxidized FAMEs are of significant industrial interest due to their applications as plasticizers, lubricants, and precursors for various polymers such as polyurethanes and polycarbonates.[1][3][4] The reactivity of the epoxide ring allows for a variety of chemical modifications, making these compounds versatile building blocks in chemical synthesis.[3]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the intricate mechanisms of epoxidation and subsequent ring-opening reactions.[3] These computational approaches provide valuable insights into reaction pathways, catalyst design, and the influence of various reaction parameters, complementing experimental findings.

Computational and Theoretical Studies

Computational studies on the components of CAS 85169-28-4 primarily focus on understanding the epoxidation process and the subsequent reactions of the epoxide group.

Epoxidation Reaction Mechanisms

Density Functional Theory (DFT) is a key computational tool for investigating the epoxidation of unsaturated FAMEs.[3] Studies often explore the reaction pathways of both catalyzed and uncatalyzed epoxidation.

  • Catalytic Epoxidation: Computational models are used to study the mechanism of epoxidation using various catalysts, including transition metals and enzymatic systems.[5] These studies help in designing more efficient and selective catalysts by analyzing transition states and reaction intermediates.

  • Chemo-enzymatic Epoxidation: In chemo-enzymatic processes, computational models can elucidate the role of the enzyme in activating the oxidizing agent and controlling the stereochemistry of the resulting epoxide.[3]

Ring-Opening Reactions

The versatility of epoxidized FAMEs stems from the reactivity of the oxirane ring, which can undergo nucleophilic attack.[3] Computational studies are employed to predict the regioselectivity and stereoselectivity of ring-opening reactions with various nucleophiles, such as alcohols, acids, and amines.[6] These theoretical investigations are instrumental in designing synthetic routes to novel functionalized molecules.

Reaction Kinetics

Kinetic studies, often supported by computational modeling, have shown that the acrylation of epoxidized FAMEs follows first-order kinetics with respect to the epoxide concentration.[5] The structure of the fatty acid, particularly the number of epoxide groups, significantly influences the reaction rate.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of epoxidized FAMEs.

Synthesis of Epoxidized Methyl Oleate

A common method for the epoxidation of methyl oleate involves the use of formic acid and hydrogen peroxide.[7]

Protocol:

  • Reaction Setup: 4 mmol of methyl oleate and 6 mmol of formic acid are added to a three-necked round-bottom flask equipped with a magnetic stirrer.[8]

  • Inert Atmosphere: The flask is purged with nitrogen to exclude air.[8]

  • Temperature Control: The flask is placed in a temperature-controlled oil bath and heated to 30°C.[8]

  • Addition of Oxidant: 21 mmol of 30 wt% hydrogen peroxide is added dropwise to the reaction mixture, maintaining the temperature at 30 ± 1°C.[8]

  • Reaction Time: The reaction is allowed to proceed for 5 hours.[8]

  • Work-up: After the reaction, the mixture is subjected to a basic work-up to neutralize the acid and remove unreacted reagents.[7]

  • Purification: The resulting epoxidized methyl oleate is purified, typically by filtration and removal of solvent under vacuum.[8]

Carbonation of Epoxidized Methyl Oleate

The reaction of epoxidized FAMEs with carbon dioxide to form cyclic carbonates is a key application.[9][10]

Protocol:

  • Reaction Mixture: 50.0 g of epoxidized methyl oleate and 4.0 g of a heterogeneous catalyst (e.g., silica-anchored nucleophilic species) are mixed in a 300 mL autoclave reactor with mechanical stirring.[9]

  • Purging: The reactor is sealed and purged with CO2 three times to remove air.[9]

  • Reaction Conditions: The reactor is heated to a target temperature of 140°C.[9]

  • Product Analysis: The resulting cyclic carbonates are analyzed to determine conversion and selectivity.

Quantitative Data

The following tables summarize key quantitative data from experimental studies on the components of CAS 85169-28-4.

Reactant Catalyst Temperature (°C) Time (h) Conversion (%) Yield (%) Reference
Methyl LinoleateTi-MCM-41-24-95[11]
Castor Oil Methyl EsterTi-MCM-41-24-96[11]
Epoxidized Methyl LinoleateSodium Iodide / 15-crown-51001794-[4]
Epoxidized Methyl LinoleatePotassium Iodide / 18-crown-61001790-[4]
Table 1: Reaction Conditions and Yields for Epoxidation and Carbonation Reactions.
Fatty Acid Methyl Ester Catalyst System Key Finding Reference
Methyl Oleate, Linoleate, LinolenateFormic Acid / H2O2FAMEs with more double bonds exhibit higher reactivity towards epoxidation.[8]
Methyl Oleate, Linoleate, LinolenateSulfuric Acid / H2O2FAMEs with more double bonds are more prone to side reactions with strong acids.[8]
Methyl OleateLipaseSolvent-free conditions allow for almost complete conversion to the epoxide.[3]
Table 2: Influence of FAME Structure and Catalyst on Epoxidation.

Visualizations

The following diagrams illustrate key chemical pathways and experimental workflows.

Epoxidation_Pathway Unsaturated_FAME Unsaturated FAME (e.g., Methyl Oleate) Transition_State Transition State Unsaturated_FAME->Transition_State Peroxy_Acid Peroxy Acid (from H2O2 + Acid) Peroxy_Acid->Transition_State Epoxidized_FAME Epoxidized FAME (e.g., Methyl Epoxystearate) Transition_State->Epoxidized_FAME Acid_Regenerated Regenerated Acid Transition_State->Acid_Regenerated Ring_Opening_Workflow cluster_synthesis Synthesis cluster_product Product cluster_application Application Epoxidized_FAME Epoxidized FAME Reaction Ring-Opening Reaction Epoxidized_FAME->Reaction Nucleophile Nucleophile (e.g., Alcohol, Acid) Nucleophile->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Functionalized_FAME Functionalized FAME (e.g., Polyol Precursor) Reaction->Functionalized_FAME Polymer_Synthesis Polymer Synthesis (e.g., Polyurethane) Functionalized_FAME->Polymer_Synthesis

References

Technical Guide: Ethyl 3-cyclohexyl-3-oxopropanoate (EINECS 285-971-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-cyclohexyl-3-oxopropanoate, a key intermediate in various chemical syntheses. This document outlines its properties, experimental protocols for their determination, and essential safety information, presented in a format tailored for scientific and research applications.

Chemical Identity

IdentifierValue
Chemical Name Ethyl 3-cyclohexyl-3-oxopropanoate
EINECS Number 285-971-0
CAS Number 15971-92-3
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol [1]
IUPAC Name ethyl 3-cyclohexyl-3-oxopropanoate[1]
SMILES CCOC(=O)CC(=O)C1CCCCC1[1]
InChI InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3[1]

Physicochemical Properties

The physical and chemical properties of Ethyl 3-cyclohexyl-3-oxopropanoate are summarized in the table below. These characteristics are crucial for its handling, application in synthetic procedures, and for purification processes.

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 135-136 °C at 10 mmHg; 165 °C at 20 mmHg
Density 1.029 g/mL at 25 °C
Refractive Index (n20/D) 1.47
Flash Point 110 °C (closed cup)
Topological Polar Surface Area 43.4 Ų[1]
LogP 2.089
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of Ethyl 3-cyclohexyl-3-oxopropanoate.

Spectrum TypeKey Features
¹H NMR Spectra available, detailed interpretation requires raw data.
¹³C NMR Spectra available, detailed interpretation requires raw data.[1]
Infrared (IR) Spectra available, detailed interpretation requires raw data.[1]
Mass Spectrometry (MS) Mass (EI): m/z = 198 (M⁺)[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of liquid organic compounds like Ethyl 3-cyclohexyl-3-oxopropanoate.

Determination of Boiling Point

The boiling point is determined using a standard distillation apparatus under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and manometer

  • Heating mantle

Procedure:

  • A sample of Ethyl 3-cyclohexyl-3-oxopropanoate is placed in the round-bottom flask with boiling chips.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is evacuated to the desired pressure (e.g., 10 or 20 mmHg), which is monitored by a manometer.

  • The sample is heated gently using a heating mantle.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density

The density of the liquid is determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its weight is accurately recorded.

  • The pycnometer is filled with the sample, ensuring no air bubbles are present, and the stopper is inserted. The temperature is equilibrated in a constant temperature water bath (e.g., 25 °C).

  • Any excess liquid is removed from the capillary tip, and the exterior of the pycnometer is carefully dried.

  • The filled pycnometer is weighed.

  • The weight of the sample is determined by subtracting the weight of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).

  • The density is calculated as the mass of the sample divided by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water circulator

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of Ethyl 3-cyclohexyl-3-oxopropanoate are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) using a water circulator.

  • The light source is switched on, and the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read from the scale.

Synthesis Workflow

A general synthesis for β-keto esters like Ethyl 3-cyclohexyl-3-oxopropanoate often involves the Claisen condensation of an ester and a ketone. A plausible synthetic route is visualized below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid Esterification Esterification Cyclohexanecarboxylic_acid->Esterification Ethyl_acetate Ethyl acetate Condensation Claisen Condensation Ethyl_acetate->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Acid Aqueous Acid (for workup) Workup Acidic Workup & Purification Acid->Workup Esterification->Condensation Ethyl cyclohexanecarboxylate Condensation->Workup Product Ethyl 3-cyclohexyl-3-oxopropanoate Workup->Product

Caption: Synthetic workflow for Ethyl 3-cyclohexyl-3-oxopropanoate.

Safety and Hazard Information

It is imperative to handle Ethyl 3-cyclohexyl-3-oxopropanoate with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements

Recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

The logical flow from hazard identification to necessary protective measures is illustrated below.

G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling Procedures Ingestion Harmful if swallowed NoIngestion Do not eat, drink, or smoke when using Ingestion->NoIngestion Skin Causes skin irritation Gloves Protective Gloves Skin->Gloves LabCoat Lab Coat Skin->LabCoat AvoidContact Avoid contact with skin and eyes Skin->AvoidContact Eyes Causes serious eye irritation Goggles Safety Goggles/Face Shield Eyes->Goggles Eyes->AvoidContact Inhalation Harmful if inhaled May cause respiratory irritation Respirator Approved Respirator Inhalation->Respirator Ventilation Use in a well-ventilated area Inhalation->Ventilation

References

Methodological & Application

Application Notes and Protocols for Phospholipid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental protocols and application notes for CAS 85169-28-4, identified as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, are not available in the public domain. The following information is based on the general properties and applications of phospholipid analogs and is intended to serve as a guideline for researchers and drug development professionals. The protocols provided are illustrative and may require significant optimization for the specific compound of interest.

Introduction to Phospholipid Analogs

Phospholipid analogs are synthetic molecules that mimic the structure of natural phospholipids. They are of significant interest in drug discovery and development due to their diverse biological activities and their potential as drug delivery vehicles.[1][2][3][4][5] These analogs can be designed to interact with specific cellular targets, modulate signaling pathways, or improve the pharmacokinetic properties of therapeutic agents. Their amphipathic nature allows them to integrate into cell membranes, making them effective carriers for drugs across biological barriers.[4]

General Applications in Research and Drug Development

Phospholipid analogs are utilized in a variety of research and pharmaceutical applications:

  • Drug Delivery Systems: They are key components of liposomes, micelles, and other nanoparticle formulations used to encapsulate and deliver drugs.[2][4][5] This can enhance drug solubility, stability, and target-specific delivery, while reducing systemic toxicity.

  • Modulation of Signal Transduction: Phospholipids and their analogs are crucial components of cellular signaling pathways.[6][7] Synthetic analogs can be designed to either mimic or inhibit the function of natural signaling phospholipids, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.

  • Antimicrobial and Antiviral Agents: Some phospholipid analogs exhibit intrinsic therapeutic activity, such as antimicrobial or antiviral effects. For example, certain analogs have shown potent activity against HIV by interfering with viral replication and entry into host cells.[1]

General Experimental Protocols

The following are generalized protocols for experiments commonly performed with phospholipid analogs. These should be adapted and optimized for the specific compound and research question.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of a phospholipid analog on a cancer cell line using a standard MTT assay.

Objective: To determine the concentration at which a phospholipid analog inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phospholipid analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the phospholipid analog in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analog) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Liposome Formulation and Drug Loading

This protocol describes a general method for preparing liposomes incorporating a phospholipid analog for drug delivery applications.

Objective: To formulate liposomes containing a therapeutic agent using a phospholipid analog.

Materials:

  • Phospholipid analog

  • Standard phospholipid (e.g., DPPC, DSPC)

  • Cholesterol

  • Therapeutic agent to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Rotary evaporator

Procedure:

  • Lipid Film Hydration:

    • Dissolve the phospholipid analog, standard phospholipid, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the hydration buffer containing the therapeutic agent. The hydration is typically performed above the phase transition temperature of the lipids.

  • Vesicle Formation: Vortex the mixture to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This process is repeated several times to ensure a homogenous size distribution.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for their size, polydispersity index, zeta potential, and encapsulation efficiency.

Conceptual Signaling Pathway

Phospholipid analogs can influence a variety of signaling pathways. A common mechanism involves the modulation of pathways regulated by phospholipases and lipid kinases.[6][7] The diagram below illustrates a conceptual pathway that could be influenced by a synthetic phospholipid analog.

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) pkc->cellular_response Phosphorylates Targets ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates analog Phospholipid Analog analog->plc Inhibits or Modulates analog->pkc Modulates G start Synthesis & Purification of Phospholipid Analog in_vitro In Vitro Screening (e.g., Cytotoxicity Assays) start->in_vitro mechanistic Mechanistic Studies (e.g., Enzyme Assays, Western Blot) in_vitro->mechanistic formulation Formulation Development (e.g., Liposome Preparation) in_vitro->formulation in_vivo In Vivo Testing (e.g., Animal Models) mechanistic->in_vivo formulation->in_vivo end Lead Optimization in_vivo->end

References

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro characterization of the synthetic phospholipid analog, (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. In the absence of specific literature for this compound, this document outlines a series of foundational in vitro assays to assess its cytotoxic, anti-inflammatory, and metabolic effects. The following protocols are based on established methodologies for the evaluation of novel lipid molecules and can be adapted for the specific research questions at hand.

Data Presentation

Table 1: Cytotoxicity Profile of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide
Cell LineAssay TypeTime Point (hours)IC₅₀ (µM)Max Inhibition (%)
HEK293MTT24
48
72
HepG2LDH Release24
48
72
RAW 264.7Neutral Red Uptake24
48
72

Data to be filled in upon experimentation.

Table 2: Anti-Inflammatory Activity of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide in LPS-Stimulated RAW 264.7 Macrophages
AnalyteConcentration of Compound (µM)Inhibition of LPS-induced Production (%)
Nitric Oxide (NO)1
10
50
TNF-α1
10
50
IL-61
10
50

Data to be filled in upon experimentation.

Experimental Protocols

Cytotoxicity Assays

To determine the potential toxicity of the compound, a panel of cytotoxicity assays is recommended.

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cell lines (e.g., HEK293, HepG2)

    • Complete cell culture medium

    • (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

    • Incubate for 24, 48, and 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

b) LDH Release Assay for Cell Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cell lines (e.g., HepG2)

    • Complete cell culture medium

    • Test compound

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

    • Plate reader

  • Protocol:

    • Follow the seeding and treatment protocol as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

Anti-Inflammatory Assay (Nitric Oxide and Cytokine Measurement)

This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • Test compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for Nitric Oxide (NO) measurement

    • ELISA kits for TNF-α and IL-6

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, vehicle-treated, LPS only).

    • After incubation, collect the cell culture supernatant.

    • For NO measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature. Measure absorbance at 540 nm.

    • For cytokine measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

Phospholipid Synthesis Assay

This assay can determine if the compound affects the de novo synthesis of phospholipids.[1]

  • Materials:

    • Adherent or suspension cells

    • Phospholipid synthesis assay kit (e.g., Abcam ab241025) which includes a phospholipid label (e.g., a choline analog) and detection reagents.[1]

    • Test compound

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat the experimental cells with the test compound at various concentrations for a predetermined time.

    • Label the control and experimental cells by incubating them with a 1X diluted phospholipid label for 24 hours at 37°C.[1]

    • Terminate the experiment by rinsing with PBS. For suspension cells, centrifuge at 500 x g for 5 minutes.[1]

    • Fix and permeabilize the cells using the solutions provided in the kit.

    • Prepare the reaction cocktail as per the kit's instructions, add it to each sample, and incubate for 30 minutes in the dark at room temperature.[1]

    • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the incorporation of the labeled precursor into newly synthesized phospholipids.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Compound Dilutions incubation1->treatment incubation2 Incubate 24, 48, 72h treatment->incubation2 mtt MTT Assay incubation2->mtt Viability ldh LDH Assay incubation2->ldh Toxicity readout Measure Absorbance mtt->readout ldh->readout

Caption: Workflow for Cytotoxicity Assessment.

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO Nitric Oxide iNOS->NO produces Compound (±)-2,5-dihydroxy-9-methyl- 4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide Compound->NFkB Potential Inhibition

Caption: Potential Anti-Inflammatory Signaling Pathway.

References

Einecs 285-971-0 applications in cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 285-971-0: Keine dokumentierten Anwendungen in Zellkulturstudien gefunden

Eine umfassende Suche in wissenschaftlichen Datenbanken und öffentlichen Quellen ergab keine Hinweise auf die Verwendung von this compound in Zellkulturstudien. Die Substanz, chemisch als (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide identifiziert und der CAS-Nummer 85169-28-4 zugeordnet, ist in chemischen Datenbanken zwar gelistet, jedoch ohne Informationen über biologische Aktivitäten oder Anwendungen in der Zellforschung.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich für diese spezifische chemische Verbindung interessieren, bedeutet dies, dass derzeit keine etablierten Protokolle, Anwendungsberichte oder Daten zu ihrer Wirkung auf Zellen in Kultur verfügbar sind. Es konnten keine Informationen zu den folgenden Punkten gefunden werden:

  • Zellbasierte Assays: Es gibt keine veröffentlichten Studien, die den Einsatz von this compound in Proliferations-, Zytotoxizitäts-, Apoptose- oder anderen zellbasierten Assays beschreiben.

  • Signalwege: Es gibt keine Informationen darüber, ob oder wie diese Substanz zelluläre Signalwege beeinflusst.

  • Quantitative Daten: Folglich existieren keine Daten zu optimalen Konzentrationen, Inkubationszeiten oder spezifischen experimentellen Ergebnissen.

Aufgrund des Fehlens jeglicher Daten war es nicht möglich, die angeforderten detaillierten Anwendungsberichte, Versuchsprotokolle, Datentabellen oder Diagramme zu erstellen.

Wissenschaftler, die den Einsatz dieser Verbindung in Erwägung ziehen, müssten grundlegende Forschungsarbeiten durchführen, um deren biologische Aktivität und potenzielle Eignung für Zellkulturstudien zu ermitteln. Solche Forschungen würden mit grundlegenden Zytotoxizitätstests beginnen, um einen wirksamen und nicht-toxischen Konzentrationsbereich zu bestimmen, gefolgt von spezifischeren Assays, die auf einem hypothetischen Wirkmechanismus basieren.

Identifizierte chemische Informationen:

ParameterInformation
Einecs-Nummer 285-971-0
CAS-Nummer 85169-28-4
Chemische Bezeichnung (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Application Notes and Protocols for the Analytical Detection of 3,4-Methylenedioxy-N-benzylcathinone (CAS 85169-28-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Methylenedioxy-N-benzylcathinone (BMDP), also known by the CAS number 85169-28-4, is a synthetic cathinone that is structurally related to methylone. As a compound with potential for abuse, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological samples. These application notes provide detailed protocols for the analysis of 3,4-Methylenedioxy-N-benzylcathinone using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS).

Data Presentation

The following table summarizes the quantitative data for the detection of 3,4-Methylenedioxy-N-benzylcathinone using a validated GC-MS method.[1]

ParameterMatrixValue
Limit of Detection (LOD)Methanol5 µg/mL
Limit of Detection (LOD)Chloroform10 µg/mL

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details the analysis of 3,4-Methylenedioxy-N-benzylcathinone using an Agilent gas chromatograph coupled with a mass spectrometer.[2]

a. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of approximately 4 mg/mL in chloroform.

  • Perform a base extraction of the sample.

b. Instrumentation

  • Gas Chromatograph: Agilent gas chromatograph operated in split mode.

  • Mass Spectrometer: Agilent mass selective detector.

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

c. GC-MS Parameters

  • Injector Temperature: 280°C

  • MSD Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min.

    • Ramp to 280°C at a rate of 12°C/min.

    • Hold at 280°C for 9.0 min.

  • Injection Parameters:

    • Split Ratio: 25:1

    • Injection Volume: 1 µL

  • MS Parameters:

    • Mass Scan Range: 30-550 amu

    • Acquisition Mode: Scan

d. Expected Results

The retention time for 3,4-Methylenedioxy-N-benzylcathinone is approximately 14.03 minutes under these conditions.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) Method

This protocol is suitable for the screening and identification of 3,4-Methylenedioxy-N-benzylcathinone in "legal high" samples.[3][4]

a. Sample Preparation

  • Samples can be dissolved in a suitable solvent such as methanol.

b. Instrumentation

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: Hybrid quadrupole time-of-flight (Q/TOF) mass spectrometer.

  • Ionization Source: Nanoelectrospray ionization (nanoESI) can be employed.[4]

c. LC-MS Parameters

  • Specific column, mobile phase composition, and gradient conditions should be optimized for the specific instrument and sample matrix. A general approach would involve a reversed-phase column and a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile).

d. Data Acquisition

  • Acquire both MS and MS/MS spectra to facilitate identification. Collision-induced dissociation (CID) is used for fragmentation analysis.[4]

e. Fragmentation Pattern

The fragmentation of 3,4-methylenedioxy cathinone derivatives is characterized by the neutral loss of groups such as CH₄O₂, H₂O, amines, and imines. The formation of metylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is typical for these compounds.[4]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (approx. 4 mg/mL in CHCl3) prep2 Base Extraction prep1->prep2 inj Inject 1 µL (Split Ratio 25:1) prep2->inj gc Gas Chromatography (HP-5 MS Column) inj->gc ms Mass Spectrometry (Scan 30-550 amu) gc->ms data_acq Data Acquisition ms->data_acq data_an Data Analysis (Retention Time & Mass Spectrum) data_acq->data_an

Caption: Workflow for the GC-MS analysis of 3,4-Methylenedioxy-N-benzylcathinone.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-Q/TOF-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (e.g., in Methanol) lc Liquid Chromatography (Reversed-Phase) prep1->lc ms Q/TOF Mass Spectrometry (MS and MS/MS) lc->ms data_an Analyze Fragmentation Pattern (CID) ms->data_an ident Compound Identification data_an->ident

Caption: General workflow for the LC-Q/TOF-MS analysis of 3,4-Methylenedioxy-N-benzylcathinone.

References

Application Notes and Protocols for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide . While this compound is listed in chemical catalogs, detailed information regarding its synthesis, biological activity, and potential applications as a research tool is not publicly available.

Entries in chemical databases provide basic molecular and physical properties, but do not offer insights into its mechanism of action, nor do they describe its use in any experimental assays or research models. Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake foundational research to determine its biological effects and potential utility as a research tool. This would involve de novo synthesis, characterization, and screening for biological activity in relevant assay systems.

Due to the lack of available data, the following sections, which would typically detail the applications and protocols for a research tool, cannot be completed for this compound.

Summary of Quantitative Data

No quantitative data on the biological or chemical activity of this compound is available in the public domain.

Experimental Protocols

No established experimental protocols for the use of this compound have been published.

Signaling Pathways and Experimental Workflows

Without information on the biological target and mechanism of action, diagrams of signaling pathways and experimental workflows involving this compound cannot be generated.

Application Notes and Protocols for High-Throughput Screening Assays Targeting Einecs 285-971-0

Author: BenchChem Technical Support Team. Date: November 2025

A Phenotypic Approach to Uncover Bioactivity

Introduction

Einecs 285-971-0, chemically identified as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, is a compound for which specific biological targets and mechanisms of action are not publicly documented. This lack of a defined molecular target necessitates a target-agnostic approach to identify its potential therapeutic applications. Phenotypic screening offers a powerful strategy to uncover the bioactivity of such "orphan" compounds by observing their effects on whole cells or organisms.[1][2][3] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to elucidate the biological function of this compound through a phenotypic screening paradigm.

Section 1: Phenotypic Screening Strategy

Given the unknown nature of this compound's biological activity, a tiered phenotypic screening cascade is proposed. This strategy aims to cast a wide net to identify any observable cellular changes induced by the compound and then subsequently narrow down the potential mechanism of action.

Workflow for Phenotypic Screening:

G cluster_0 Tier 1: Primary Broad-Based Screening cluster_1 Tier 2: Focused Secondary Assays A High-Content Imaging for Morphological Profiling C Pathway-Specific Reporter Assays A->C Identified Morphological Changes B Cell Viability/Cytotoxicity Assays B->C Confirmed Bioactivity (Non-cytotoxic) D Target Deconvolution Studies C->D Confirmed Pathway Modulation

Figure 1: A tiered approach for phenotypic screening of this compound.

Section 2: Primary High-Throughput Screening Assays

The initial screening phase is designed to be broad and identify any potential bioactivity of this compound.

High-Content Imaging for Morphological Profiling

Principle: High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify subtle phenotypic changes induced by a compound.[] This unbiased approach can reveal unexpected biological effects.

Experimental Protocol:

  • Cell Culture:

    • Select a panel of cell lines representing diverse tissue origins (e.g., A549 - lung carcinoma, MCF7 - breast cancer, U2OS - osteosarcoma) to assess a broad range of potential activities.

    • Plate cells in 384-well, optically clear bottom plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a concentration series of this compound (e.g., from 10 nM to 100 µM) in an appropriate vehicle (e.g., DMSO).

    • Treat cells with the compound series and include vehicle-only and positive/negative controls. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes to visualize key cellular components. A common combination includes:

      • Hoechst 33342: To stain the nucleus and assess nuclear morphology and cell number.

      • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

      • MitoTracker Red CMXRos: To stain mitochondria and evaluate their morphology and distribution.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images using dedicated software to extract a multitude of quantitative features for each cell, including:

      • Nuclear features: Area, intensity, shape.

      • Cytoskeletal features: Fiber length, texture, cell shape.

      • Mitochondrial features: Number, fragmentation, intensity.

Data Presentation:

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)Positive Control (e.g., Paclitaxel)
Nuclear Area (µm²) Mean ± SDMean ± SDMean ± SDMean ± SD
Cell Roundness Mean ± SDMean ± SDMean ± SDMean ± SD
Mitochondrial Fragmentation Index Mean ± SDMean ± SDMean ± SDMean ± SD

Table 1: Example of quantitative data from high-content imaging analysis.

Cell Viability/Cytotoxicity Assays

Principle: These assays are crucial to distinguish between specific phenotypic changes and general cytotoxic effects. A common and robust HTS assay is the measurement of ATP levels as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as described in Section 2.1.1 and 2.1.2.

  • Assay Procedure (using a commercial ATP-based assay kit):

    • Equilibrate the plate and reagents to room temperature.

    • Add the lytic reagent to the wells to release ATP.

    • Add the luciferase/luciferin substrate.

    • Measure luminescence using a plate reader.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% Cell Viability
Vehicle Control-Mean ± SD100%
This compound0.1Mean ± SD%
1Mean ± SD%
10Mean ± SD%
100Mean ± SD%
Positive Control (e.g., Staurosporine)1Mean ± SD%

Table 2: Example of cell viability data.

Section 3: Secondary Assays and Target Deconvolution

If the primary screens reveal a consistent and interesting phenotype at non-cytotoxic concentrations, the next step is to investigate the underlying mechanism.

Pathway-Specific Reporter Assays

Principle: Based on the morphological changes observed in the primary screen, a panel of reporter gene assays can be used to investigate the involvement of specific signaling pathways. For example, if changes in nuclear size and shape are observed, transcription factor activity assays (e.g., NF-κB, AP-1, p53) would be relevant.

Experimental Workflow:

G A Primary Screen Hit (e.g., Altered Cytoskeleton) B Hypothesis Generation (e.g., Rho GTPase pathway modulation) A->B C Select Relevant Reporter Assay (e.g., SRF-RE Luciferase) B->C D Perform HTS with Reporter Cell Line C->D E Analyze Luciferase Activity D->E

Figure 2: Workflow for selecting and performing secondary reporter assays.

Experimental Protocol (Example: NF-κB Reporter Assay):

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Assay Procedure:

    • Plate and treat the cells with this compound as previously described.

    • Include a known activator of the pathway (e.g., TNFα for NF-κB) as a positive control.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

Data Presentation:

TreatmentFold Induction (vs. Vehicle)
Vehicle Control1.0
This compound (10 µM)Mean ± SD
TNFα (10 ng/mL)Mean ± SD
This compound + TNFαMean ± SD

Table 3: Example data from an NF-κB reporter assay.

Section 4: Conclusion

For a compound with an unknown mechanism of action like this compound, a phenotypic screening approach is the most rational starting point for drug discovery.[1] The described HTS assays provide a robust framework to identify potential bioactivity and guide further investigation into its molecular targets and therapeutic potential. The successful identification of a reproducible phenotype will open avenues for more targeted assays and eventual target deconvolution studies.

References

Application Notes and Protocols for In Vivo Evaluation of CAS 85169-28-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed in vivo experimental design to investigate the potential anti-inflammatory properties of CAS 85169-28-4, chemically identified as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. Due to the absence of specific biological activity data for this glycerophospholipid derivative, this protocol outlines a foundational study using a well-established model of acute inflammation, the carrageenan-induced paw edema model in rats. This model is a standard method for the preliminary screening of compounds for potential anti-inflammatory activity.[1][2][3] The protocols herein describe the experimental workflow, from animal handling and compound administration to the assessment of inflammatory endpoints.

Hypothetical Signaling Pathway

dot digraph "inflammatory_cascade" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead="vee"];

"Carrageenan" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Damage" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phospholipase_A2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arachidonic_Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX_LOX_Enzymes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandins_Leukotrienes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CAS_85169_28_4" [shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Carrageenan" -> "Cellular_Damage"; "Cellular_Damage" -> "Phospholipase_A2"; "Phospholipase_A2" -> "Arachidonic_Acid"; "Arachidonic_Acid" -> "COX_LOX_Enzymes"; "COX_LOX_Enzymes" -> "Prostaglandins_Leukotrienes"; "Prostaglandins_Leukotrienes" -> "Inflammation" [label="Edema, Erythema, Hyperalgesia"]; "CAS_85169_28_4" -> "Phospholipase_A2" [label="Hypothesized Inhibition", style="dashed", color="#34A853"]; } dot

Caption: Hypothetical mechanism of action for CAS 85169-28-4 in the inflammatory cascade.

Experimental Design and Workflow

dot digraph "experimental_workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_pre_treatment" { label="Pre-treatment Phase"; style="filled"; fillcolor="#FFFFFF"; "Acclimatization" [label="Animal Acclimatization\n(7 days)"]; "Grouping" [label="Randomization into Groups\n(n=8 per group)"]; "Baseline" [label="Baseline Paw Volume Measurement"]; "Dosing" [label="Compound Administration\n(Oral Gavage)"]; }

subgraph "cluster_induction" { label="Inflammation Induction"; style="filled"; fillcolor="#FFFFFF"; "Carrageenan_Injection" [label="Intraplantar Carrageenan Injection\n(1% in saline)"]; }

subgraph "cluster_post_treatment" { label="Post-treatment Assessment"; style="filled"; fillcolor="#FFFFFF"; "Paw_Measurement" [label="Paw Volume Measurement\n(Hourly for 5 hours)"]; "Euthanasia" [label="Euthanasia & Tissue Collection\n(at 5 hours post-carrageenan)"]; "Analysis" [label="Biochemical & Histopathological Analysis"]; }

"Acclimatization" -> "Grouping"; "Grouping" -> "Baseline"; "Baseline" -> "Dosing"; "Dosing" -> "Carrageenan_Injection" [lhead="cluster_induction"]; "Carrageenan_Injection" -> "Paw_Measurement" [lhead="cluster_post_treatment"]; "Paw_Measurement" -> "Euthanasia"; "Euthanasia" -> "Analysis"; } dot

Caption: Overview of the in vivo experimental workflow.

Materials and Methods

Animals
  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment.

Reagents and Test Compound
  • CAS 85169-28-4: To be synthesized and purified, or sourced from a reputable chemical supplier.

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile saline.

  • Inducing Agent: Lambda-carrageenan (Sigma-Aldrich).

  • Positive Control: Indomethacin (Sigma-Aldrich).

  • Anesthetics: Isoflurane or a combination of ketamine/xylazine.

Experimental Protocols

Preparation of Dosing Solutions
  • Vehicle (0.5% CMC): Dissolve 0.5 g of CMC in 100 mL of sterile saline with gentle heating and stirring until a clear solution is formed. Allow to cool to room temperature before use.

  • CAS 85169-28-4: Prepare suspensions of CAS 85169-28-4 in the vehicle at concentrations of 10, 30, and 100 mg/mL. Sonication may be required to achieve a uniform suspension.

  • Indomethacin (Positive Control): Prepare a 10 mg/mL suspension of indomethacin in the vehicle.

Animal Grouping and Dosing
  • Randomly divide the animals into five groups (n=8 per group) as described in the data table below.

  • Administer the respective treatments via oral gavage one hour prior to the induction of inflammation.

Induction of Paw Edema
  • Thirty minutes after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[2]

  • The left hind paw will not be injected and will serve as a control.

Measurement of Paw Edema
  • Measure the volume of both the right and left hind paws using a digital plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][2]

  • The degree of paw edema is calculated as the difference in volume between the right and left paw.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.

Euthanasia and Tissue Collection
  • At the end of the 5-hour observation period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture for cytokine analysis.

  • Dissect the inflamed paw tissue. A portion of the tissue should be stored at -80°C for myeloperoxidase (MPO) assay, and the remaining tissue should be fixed in 10% neutral buffered formalin for histopathological analysis.

Biochemical and Histopathological Analysis
  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the collected serum samples using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

  • Myeloperoxidase (MPO) Assay: Homogenize the paw tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercially available MPO assay kit.[6][7][8]

  • Histopathological Analysis: Process the formalin-fixed paw tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope to assess the degree of inflammation, edema, and leukocyte infiltration.[9][10]

Data Presentation

Table 1: Experimental Groups and Dosing Regimen

GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle (0.5% CMC)-Oral Gavage
2Indomethacin10Oral Gavage
3CAS 85169-28-410Oral Gavage
4CAS 85169-28-430Oral Gavage
5CAS 85169-28-4100Oral Gavage

Table 2: Summary of Quantitative Data to be Collected

ParameterGroup 1 (Vehicle)Group 2 (Indomethacin)Group 3 (CAS 85169-28-4, 10 mg/kg)Group 4 (CAS 85169-28-4, 30 mg/kg)Group 5 (CAS 85169-28-4, 100 mg/kg)
Paw Volume (mL) at 3h Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
% Inhibition of Edema at 3h -Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serum TNF-α (pg/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serum IL-1β (pg/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Tissue MPO Activity (U/mg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Histopathology Score Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This detailed application note and protocol provides a robust framework for the initial in vivo evaluation of the anti-inflammatory potential of CAS 85169-28-4. The use of the carrageenan-induced paw edema model, coupled with a multi-faceted analysis of inflammatory markers, will yield comprehensive data to guide further preclinical development of this compound. The structured data tables and clear experimental workflows are designed to ensure reproducibility and facilitate straightforward interpretation of the results.

References

Application Notes and Protocols for the Synthesis and Purification of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, systematically known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysophosphatidylcholine (LPC). LPCs are crucial signaling molecules involved in a variety of physiological and pathological processes, including inflammation and atherosclerosis. They are intermediates in the metabolism of phosphatidylcholines. The availability of high-purity 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine is essential for research into its biological functions and for its potential use in drug delivery systems.

This document provides a detailed protocol for the chemical synthesis and subsequent purification of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine. The synthetic strategy is based on the regioselective acylation of sn-glycero-3-phosphocholine.

Synthesis Protocol

The synthesis of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine is achieved through the Steglich esterification of sn-glycero-3-phosphocholine with palmitic acid. This reaction is catalyzed by dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
sn-Glycero-3-phosphocholine (GPC)≥98%Sigma-Aldrich28319-77-9
Palmitic Acid≥99%Sigma-Aldrich57-10-3
Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich538-75-0
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich1144-22-9
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Pyridine, anhydrous≥99.8%Sigma-Aldrich110-86-1
ChloroformHPLC GradeFisher Scientific67-66-3
MethanolHPLC GradeFisher Scientific67-56-1
Silica Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich7631-86-9
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sn-glycero-3-phosphocholine (2.57 g, 10 mmol) and palmitic acid (2.56 g, 10 mmol) in 100 mL of anhydrous dichloromethane and 20 mL of anhydrous pyridine under an argon atmosphere.

  • Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (0.12 g, 1 mmol).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (2.27 g, 11 mmol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction Quenching and Filtration: After 48 hours, cool the reaction mixture to 0 °C for 30 minutes to ensure complete precipitation of DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with cold dichloromethane (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

Synthesis Data Summary
StepReactantMolar RatioExpected YieldPhysical State
1sn-Glycero-3-phosphocholine1.0-White solid
2Palmitic Acid1.0-White solid
3DCC1.1-White solid
4DMAP0.1-White solid
5Crude Product-~85%Off-white solid

Purification Protocol

The crude product is purified by silica gel column chromatography to isolate the desired 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine.

Materials and Equipment
  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column (40 mm diameter)

  • Eluent: Chloroform/Methanol/Water gradient

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Iodine chamber for TLC visualization

Purification Procedure
  • Column Packing: Prepare a slurry of 100 g of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, and then equilibrate the column with 2 column volumes of chloroform.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (chloroform) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient of chloroform, methanol, and water. A typical gradient starts with 100% chloroform, gradually increasing the proportion of methanol, and finally a small percentage of water. A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (80:20)

    • Chloroform:Methanol:Water (65:25:4)

  • Fraction Collection: Collect fractions of 20 mL and monitor the separation by TLC using a mobile phase of Chloroform:Methanol:Water (65:25:4 v/v/v).

  • Product Identification: The product can be visualized on the TLC plate by staining with iodine vapor. The fractions containing the pure product (Rf ≈ 0.3-0.4) are pooled.

  • Final Step: Evaporate the solvent from the pooled fractions under reduced pressure to yield the pure 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine as a white, waxy solid. The final product should be stored at -20°C.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 0.88 (t, 3H, -CH₃), 1.25 (m, 24H, -(CH₂)₁₂-), 1.60 (m, 2H, -CH₂-CH₂-COO-), 2.30 (t, 2H, -CH₂-COO-), 3.39 (s, 9H, -N⁺(CH₃)₃), 3.80 (m, 2H, -CH₂-N⁺-), 4.05 (m, 1H, -CH(OH)-), 4.15 (dd, 1H, -CHₐHₑ-O-P-), 4.30 (m, 2H, -CH₂-O-P-), 4.40 (dd, 1H, -CHₐHₑ-O-P-)
¹³C NMR (CDCl₃, 100 MHz)δ 14.1, 22.7, 24.9, 29.1, 29.3, 29.4, 29.5, 29.6, 29.7, 31.9, 34.1, 54.3, 59.4, 63.5, 66.5, 70.2, 174.0
ESI-MS [M+H]⁺ calculated for C₂₄H₅₁NO₇P: 496.34; found: 496.35
Purity (HPLC) >98%

Visual Diagrams

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: sn-Glycero-3-phosphocholine Palmitic Acid Reaction Steglich Esterification (DCC, DMAP in DCM/Pyridine) 0°C to RT, 48h Start->Reaction 1. Dissolve Quench Quench and Filtration (Cool to 0°C, filter DCU) Reaction->Quench 2. Reaction complete Evaporation Solvent Evaporation (Rotary Evaporator) Quench->Evaporation 3. Collect filtrate Crude Crude Product Evaporation->Crude 4. Obtain crude solid

Caption: Workflow for the synthesis of the target compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Product Column_Prep Silica Gel Column Chromatography (Wet packing with Chloroform) Crude_Product->Column_Prep 1. Load sample Elution Gradient Elution (Chloroform/Methanol/Water) Column_Prep->Elution 2. Start elution TLC_Analysis Fraction Monitoring by TLC (Visualize with Iodine) Elution->TLC_Analysis 3. Collect & analyze Pooling Pool Pure Fractions TLC_Analysis->Pooling 4. Identify pure fractions Final_Evaporation Solvent Evaporation Pooling->Final_Evaporation 5. Combine fractions Pure_Product Pure Product (>98% Purity) Final_Evaporation->Pure_Product 6. Obtain final product

Caption: Workflow for the purification of the target compound.

Application Note: Quantitative Analysis of Einecs 285-971-0 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Einecs 285-971-0, identified as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide (CAS: 85169-28-4), is a glycerophospholipid derivative. While the specific biological functions of this molecule are not extensively documented, its structural similarity to endogenous glycerophospholipids, such as phosphatidylethanolamines, suggests a potential role in lipid signaling and metabolism. Accurate quantification of this analyte in biological matrices is essential for researchers in drug development and metabolic studies to understand its pharmacokinetics, pharmacodynamics, and potential physiological effects.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.

Analytical Principle

The method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled glycerophospholipid (e.g., d4-PE(16:0/18:1))

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Autosampler vials

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibration and QC, or study sample) to the corresponding tubes.

  • Spike 10 µL of the appropriate working standard solution to the calibration and QC samples. Add 10 µL of the 50:50 methanol/water mixture to the blank and unknown samples.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode ESI Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions Analyte
This compound
Internal Standard

(Note: The Q1/Q3 transitions and collision energy (CE) for this compound are predicted based on its structure, assuming a common phosphocholine-like fragmentation. These should be optimized experimentally.)

Data Presentation

Table 1: Calibration Curve Summary
AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²
Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 15< 15± 20± 20
LQC3< 10< 10± 15± 15
MQC100< 10< 10± 15± 15
HQC800< 10< 10± 15± 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample (50 µL) spike Spike IS/Standard sample->spike precip Protein Precipitation (200 µL Acetonitrile) spike->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quant Quantification using Calibration Curve detection->quant report Generate Report quant->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects extracellular Extracellular Signal receptor GPCR/Receptor Tyrosine Kinase extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates einecs This compound (Glycerophospholipid Pool) plc->einecs hydrolyzes dag Diacylglycerol (DAG) einecs->dag ip3 Inositol Trisphosphate (IP3) einecs->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response ca_release->cellular_response

Application of CAS 85169-28-4 (DPCPX) in Specific Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 85169-28-4, chemically known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), is a potent and highly selective antagonist of the adenosine A1 receptor. Adenosine, a ubiquitous signaling nucleoside, modulates numerous physiological processes through its four receptor subtypes (A1, A2A, A2B, and A3). The A1 receptor, in particular, is abundantly expressed in the brain, heart, and kidney, where it plays a critical role in regulating neuronal activity, cardiac function, and renal hemodynamics. The high affinity and selectivity of DPCPX for the A1 receptor make it an invaluable pharmacological tool for elucidating the receptor's role in various pathological conditions. This document provides detailed application notes and experimental protocols for the use of DPCPX in preclinical models of Alzheimer's disease, depression, and renal cell carcinoma.

Application in Alzheimer's Disease Model

Rationale

The adenosine A1 receptor is implicated in the pathophysiology of Alzheimer's disease (AD) due to its role in modulating synaptic plasticity, neuroinflammation, and neuronal survival. Investigating the effects of A1 receptor blockade with DPCPX in AD animal models can provide insights into the therapeutic potential of targeting this receptor.

Disease Model: APPswe/PS1dE9 Double Transgenic Mice

This widely used mouse model of AD overexpresses a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1dE9), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.

Summary of Findings

Chronic administration of DPCPX to aged APPswe/PS1dE9 mice has been shown to impact cognitive and non-cognitive behaviors. In one study, long-term treatment resulted in reduced exploratory behavior, suggesting an anxiolytic effect. However, the same study reported a worsening of long-term memory in non-transgenic mice receiving the treatment, indicating complex effects of chronic A1 receptor blockade on cognitive function.

Quantitative Data
Animal ModelTreatment GroupNKey Finding
APPswe/PS1dE9 Mice (15-month-old)Vehicle12Baseline
APPswe/PS1dE9 Mice (15-month-old)DPCPX7No improvement in memory
Non-transgenic LittermatesVehicle12Baseline
Non-transgenic LittermatesDPCPX5Worsened long-term memory

Detailed quantitative data on memory assessment (e.g., Morris water maze escape latency) was not available in the referenced public literature.

Experimental Protocol: Chronic DPCPX Administration and Behavioral Assessment

1. Animal Model:

  • Use 15-month-old male and female APPswe/PS1dE9 double transgenic mice and their non-transgenic littermates.

2. DPCPX Administration:

  • Prepare a solution of DPCPX in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid dissolution).

  • Administer DPCPX at a dose of 1 mg/kg via intraperitoneal (i.p.) injection once daily for 60 consecutive days.

  • Administer the vehicle solution to the control groups following the same schedule.

3. Behavioral Assessment (Morris Water Maze):

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the water surface. The pool should be located in a room with distinct visual cues on the walls.

  • Acquisition Phase:

    • For 5 consecutive days, subject each mouse to four trials per day.

    • In each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment Regimen (60 days) cluster_2 Behavioral Testing cluster_3 Data Analysis A 15-month-old APPswe/PS1dE9 & Non-transgenic Mice B DPCPX (1 mg/kg, i.p.) A->B C Vehicle Control A->C D Morris Water Maze (Acquisition & Probe Trials) B->D C->D E Escape Latency Time in Target Quadrant Platform Crossings D->E

Experimental workflow for Alzheimer's disease model.

Application in a Depression Model

Rationale

The adenosinergic system is known to interact with key neurotransmitter systems implicated in depression, such as the serotonergic and noradrenergic systems. Blockade of A1 receptors with DPCPX may therefore have antidepressant-like effects.

Disease Model: Behavioral Despair Tests in Mice

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral paradigms to screen for antidepressant activity. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant drugs.

Summary of Findings

DPCPX has demonstrated antidepressant-like activity in both the FST and TST in mice.[1][2] At doses of 2 and 4 mg/kg, DPCPX significantly reduced the immobility time of the animals.[1][2] Furthermore, co-administration of a non-effective dose of DPCPX with sub-therapeutic doses of conventional antidepressants (imipramine, escitalopram, or reboxetine) resulted in a significant antidepressant-like effect, suggesting a synergistic interaction.[1]

Quantitative Data

Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds, Mean ± SEM)
Saline-10195.5 ± 8.5
DPCPX18180.2 ± 10.1
DPCPX28145.3 ± 9.2**
DPCPX48130.8 ± 7.5***

Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds, Mean ± SEM)
Saline-10210.4 ± 9.8
DPCPX18198.7 ± 11.2
DPCPX28160.1 ± 8.9**
DPCPX48145.6 ± 7.1***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Saline group.

Experimental Protocols

1. Animal Model:

  • Use adult male albino Swiss mice weighing 25-30 g.

  • House the animals in groups of ten in standard cages with free access to food and water, and maintain them on a 12-hour light-dark cycle.

2. DPCPX Administration:

  • Dissolve DPCPX in a vehicle of 1% Tween 80 in 0.9% saline.

  • Administer DPCPX intraperitoneally (i.p.) 30 minutes before the behavioral test.

3. Forced Swim Test (FST):

  • Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

  • Procedure:

    • Gently place a mouse into the cylinder for a 6-minute session.

    • A trained observer, blind to the treatment, should record the total duration of immobility during the last 4 minutes of the 6-minute session.

    • Immobility is defined as the absence of all movement except for minor movements necessary to keep the head above water.

4. Tail Suspension Test (TST):

  • Apparatus: A chamber that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.

  • Procedure:

    • Attach adhesive tape approximately 1 cm from the tip of the mouse's tail.

    • Suspend the mouse by the tape from a hook in the chamber for a 6-minute session.

    • A trained observer, blind to the treatment, should record the total duration of immobility during the 6-minute session.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Behavioral Tests (30 min post-injection) cluster_3 Data Analysis A Adult Male Albino Swiss Mice B DPCPX (1, 2, or 4 mg/kg, i.p.) or Vehicle A->B C Forced Swim Test (FST) B->C D Tail Suspension Test (TST) B->D E Immobility Time (seconds) C->E D->E

Workflow for depression models.

Application in a Renal Cell Carcinoma Model

Rationale

The adenosine A1 receptor has been implicated in the pathogenesis of various cancers, and its role in renal cell carcinoma (RCC) is an active area of investigation. Targeting the A1 receptor with DPCPX can help to elucidate its contribution to tumor growth and progression.

Disease Model: Human Renal Cell Carcinoma Xenograft in Nude Mice

This model involves the subcutaneous implantation of human RCC cell lines (e.g., 786-O, ACHN) into immunodeficient mice, allowing for the in vivo evaluation of anti-cancer agents.

Summary of Findings

DPCPX has been shown to inhibit the proliferation of RCC cells in vitro and suppress tumor growth in vivo.[3] In vitro, DPCPX induced S-phase cell cycle arrest and promoted apoptosis in 786-O and ACHN cells.[3] In a xenograft model, treatment with DPCPX resulted in a significant reduction in tumor volume.[3] The anti-tumor effects of DPCPX are, at least in part, mediated through the inhibition of the ERK/JNK signaling pathway.[3]

Quantitative Data

In Vitro Proliferation (IC50)

Cell LineIC50 of DPCPX (µM, Mean ± SD)
786-O43.0 ± 4.1
ACHN51.8 ± 4.7

In Vivo Tumor Growth (786-O Xenograft)

Treatment GroupDay 5 (mm³, Mean ± SD)Day 12 (mm³, Mean ± SD)Day 19 (mm³, Mean ± SD)Day 26 (mm³, Mean ± SD)
Vehicle (DMSO)~50 ± 10~200 ± 40~450 ± 80~750 ± 120
DPCPX (1 mg/kg)~50 ± 10~150 ± 30*~250 ± 50 ~400 ± 70

*p < 0.05, **p < 0.01 vs. Vehicle group.

Experimental Protocols

1. Cell Lines and Culture:

  • Use human renal cell carcinoma cell lines 786-O and ACHN.

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. In Vitro Proliferation Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5,000 cells/well.

  • After 24 hours, treat the cells with various concentrations of DPCPX for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. In Vivo Xenograft Model:

  • Animal Model: Use 6-week-old male BALB/c nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 786-O or ACHN cells suspended in 100 µL of serum-free medium into the right flank of each mouse.

  • DPCPX Treatment:

    • When the tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.

    • Administer DPCPX (1 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal injection every two days.

  • Tumor Measurement: Measure the tumor dimensions with a caliper every 3-4 days and calculate the tumor volume using the formula: (length × width²) / 2.

  • Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Signaling Pathway

G DPCPX DPCPX A1R Adenosine A1 Receptor DPCPX->A1R Inhibition ERK ERK A1R->ERK JNK JNK A1R->JNK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility issues encountered with poorly soluble compounds, using a representative fatty acid ester as an example, referred to here as "Compound X" (similar in properties to substances like Einecs 285-971-0).

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve Compound X in aqueous buffers for my in vitro assay. What are the initial steps I should take?

A1: When encountering solubility issues with a hydrophobic compound like Compound X in aqueous solutions, a systematic approach is recommended. Start with simple and common laboratory solvents and techniques before moving to more complex formulations.

  • Solvent Screening: Begin by testing the solubility in a range of common organic solvents. This will help determine the compound's general solubility characteristics.

  • Co-solvents: If the final application allows, introduce a water-miscible organic co-solvent to your aqueous buffer. Common choices include DMSO, ethanol, and PEG 400.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.

  • Temperature: Gentle heating and agitation can sometimes improve the dissolution rate, but be cautious of potential compound degradation.

If these initial steps are unsuccessful, more advanced techniques involving surfactants, cyclodextrins, or lipid-based formulations may be necessary.

Q2: What are the most common reasons for batch-to-batch variability in the solubility of Compound X?

A2: Batch-to-batch variability in solubility is a common issue and can often be attributed to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

  • Purity: Impurities from the synthesis or purification process can affect the overall solubility.

  • Particle Size and Surface Area: Differences in the physical form of the solid, such as particle size and surface area, can significantly impact the dissolution rate.

  • Hydration State: The presence of water molecules in the crystal lattice (hydrates) can alter solubility.

It is crucial to characterize each new batch for its physicochemical properties to ensure consistency in your experiments.

Q3: Can I use surfactants to dissolve Compound X? Are there any potential interferences with my cell-based assays?

A3: Yes, surfactants are commonly used to solubilize hydrophobic compounds by forming micelles that encapsulate the drug.[1] However, it is critical to consider their potential impact on biological systems.

  • Cytotoxicity: Many surfactants can be cytotoxic at higher concentrations. It is essential to determine the non-toxic concentration range for your specific cell line.

  • Assay Interference: Surfactants can interfere with assay components, such as by denaturing proteins or interacting with detection reagents.

Always include appropriate vehicle controls in your experiments to assess the impact of the surfactant alone.

Troubleshooting Guides

Issue: Precipitation of Compound X upon dilution into aqueous media.

This is a frequent problem when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Stock Solution Concentration start->step1 step2 Add Surfactant or Cyclodextrin to Dilution Medium step1->step2 Still Precipitates end_success Compound Solubilized step1->end_success Resolved step3 Use a Co-solvent System in the Final Medium step2->step3 Still Precipitates step2->end_success Resolved step4 Prepare a Lipid-Based Formulation step3->step4 Still Precipitates step3->end_success Resolved step4->end_success Resolved end_fail Consult Formulation Specialist step4->end_fail Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Stock Concentration: Your initial stock solution might be too concentrated, leading to rapid precipitation upon dilution. Try preparing a more dilute stock.

  • Modify the Dilution Medium: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) in the aqueous medium before adding the compound stock can help maintain solubility.

  • Employ a Co-solvent System: Instead of diluting into a purely aqueous medium, use a mixture of the aqueous buffer and a water-miscible organic solvent.

  • Consider Advanced Formulations: If precipitation persists, more advanced formulation strategies like creating a self-emulsifying drug delivery system (SEDDS) or a solid dispersion may be required.[2]

Issue: Low or inconsistent results in biological assays.

Poor solubility can lead to an underestimation of the compound's activity due to a lower effective concentration.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation.

  • Solubility in Assay Media: Determine the saturation solubility of Compound X directly in your final assay medium to ensure you are working below this limit.

  • Vehicle Controls: Always include a vehicle control (the solvent system without the compound) to rule out any effects of the solubilizing agents themselves.

  • Positive Control: Use a known soluble compound with a similar mechanism of action as a positive control to ensure the assay is performing as expected.

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents

Objective: To identify a suitable co-solvent system for dissolving Compound X for in vitro studies.

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a 10 mg/mL stock solution of Compound X in each of the organic solvents (DMSO, EtOH, PEG 400).

  • In separate microcentrifuge tubes, add 950 µL of PBS.

  • Add 50 µL of each stock solution to the PBS to achieve a final concentration of 0.5 mg/mL.

  • Vortex each tube vigorously for 1 minute.

  • Allow the solutions to stand at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Data Presentation:

Co-solvent (5% v/v)Visual Observation (1 hour)Solubilized Concentration (µg/mL)
DMSOClear Solution495
EthanolSlight Haze320
PEG 400Clear Solution480
Control (no co-solvent)Immediate Precipitate<10
Protocol 2: Preparation of a Surfactant-Based Formulation

Objective: To prepare a micellar solution of Compound X using a non-ionic surfactant.

Materials:

  • Compound X

  • Polysorbate 80 (Tween® 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sonicator

Methodology:

  • Prepare a 1% (w/v) solution of Tween® 80 in deionized water.

  • Weigh the required amount of Compound X to achieve the desired final concentration.

  • Slowly add the Compound X powder to the Tween® 80 solution while stirring.

  • Continue stirring for 30 minutes.

  • If the solution is not clear, sonicate in a bath sonicator for 15-30 minutes, monitoring the temperature to avoid overheating.

  • Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.

Experimental Workflow:

G start Prepare 1% Tween® 80 Solution step1 Add Compound X Powder start->step1 step2 Stir for 30 minutes step1->step2 step3 Sonicate if Necessary step2->step3 step4 Filter through 0.22 µm Filter step3->step4 end_product Filtered Micellar Solution step4->end_product

Caption: Workflow for preparing a surfactant-based formulation.

Signaling Pathway Considerations

When using solubilizing agents, it is crucial to consider their potential off-target effects on cellular signaling pathways.

G cluster_0 Experimental System Compound_X Compound X Target_Pathway Target Signaling Pathway Compound_X->Target_Pathway Intended Effect Excipient Solubilizing Agent (e.g., Surfactant) Off_Target Off-Target Pathways Excipient->Off_Target Potential Interference

Caption: Potential interference of solubilizing agents with signaling pathways.

For instance, some surfactants can modulate membrane protein function or activate stress-response pathways, which could confound the interpretation of results related to the intended target of Compound X. Always perform preliminary studies to evaluate the impact of the chosen vehicle on the key signaling pathways of interest in your experimental model.

References

Technical Support Center: Stability and Degradation of Glycerophospholipids in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of glycerophospholipids in solution, with a focus on compounds structurally related to CAS 85169-28-4, (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. While specific data for this novel compound is limited, the following information is based on the well-established behavior of glycerophospholipids and can serve as a valuable resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for glycerophospholipids in solution?

A1: The two main degradation pathways for glycerophospholipids in solution are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds within the molecule. The ester linkages of the fatty acid chains and the phosphodiester bond of the head group can both be susceptible to hydrolysis. This process can be catalyzed by enzymes (phospholipases) or occur under acidic or basic pH conditions.[1][2] Hydrolysis of the fatty acid ester bonds results in the formation of lysophospholipids and free fatty acids.[1][3] While phosphodiester bonds are generally more stable, they can also be hydrolyzed over time, especially at non-neutral pH and elevated temperatures.[4]

  • Oxidation: If the glycerophospholipid contains unsaturated fatty acid chains (with double bonds), these can be susceptible to oxidation. This process is often initiated by exposure to oxygen, light, or metal ions and can lead to the formation of various oxidation byproducts, altering the structure and function of the molecule.

Q2: What are the typical signs of degradation in my glycerophospholipid solution?

A2: Signs of degradation can include:

  • Changes in physical appearance: The solution may become cloudy or hazy, or you might observe the formation of precipitates.

  • Changes in pH: Hydrolysis of the ester bonds can release acidic byproducts, leading to a decrease in the pH of the solution.

  • Appearance of new peaks in analytical chromatograms: Techniques like High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products as new peaks with different retention times from the parent compound.

  • Loss of biological activity: If the glycerophospholipid is part of a biologically active formulation, a decrease in its efficacy can be an indicator of degradation.

Q3: How should I store my glycerophospholipid solutions to minimize degradation?

A3: To minimize degradation, glycerophospholipid solutions should be stored under the following conditions:

  • Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. The specific temperature will depend on the solvent and the inherent stability of the compound.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Inert Atmosphere: For compounds with unsaturated fatty acid chains, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Controlled pH: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8), unless experimental conditions require otherwise.

  • Use of High-Purity Solvents: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: You observe additional peaks in your HPLC chromatogram that were not present in the initial analysis of your glycerophospholipid solution.

Possible Causes:

  • Hydrolysis: The new peaks could be lysophospholipids or free fatty acids resulting from the hydrolysis of the ester bonds.

  • Oxidation: If your compound has unsaturated fatty acid chains, the new peaks might be oxidation byproducts.

Troubleshooting Steps:

Phospholipase_Action Glycerophospholipid Glycerophospholipid Fatty_Acid_1 Fatty Acid (sn-1) Glycerophospholipid->Fatty_Acid_1 cleaves here Lysophospholipid_1 2-acyl-lysophospholipid Glycerophospholipid->Lysophospholipid_1 produces Fatty_Acid_2 Fatty Acid (sn-2) Glycerophospholipid->Fatty_Acid_2 cleaves here Lysophospholipid_2 1-acyl-lysophospholipid Glycerophospholipid->Lysophospholipid_2 produces Diacylglycerol Diacylglycerol (DAG) Glycerophospholipid->Diacylglycerol cleaves here Phospho_Head_Group Phosphorylated Head Group Glycerophospholipid->Phospho_Head_Group produces Phosphatidic_Acid Phosphatidic Acid (PA) Glycerophospholipid->Phosphatidic_Acid cleaves here Head_Group Head Group Glycerophospholipid->Head_Group produces PLA1 Phospholipase A1 PLA1->Fatty_Acid_1 PLA1->Lysophospholipid_1 PLA2 Phospholipase A2 PLA2->Fatty_Acid_2 PLA2->Lysophospholipid_2 PLC Phospholipase C PLC->Diacylglycerol PLC->Phospho_Head_Group PLD Phospholipase D PLD->Phosphatidic_Acid PLD->Head_Group

References

Technical Support Center: Experiments with 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), identified by EINECS number 219-342-9 and CAS number 2420-87-3. This resource provides troubleshooting guides and frequently asked questions to address common pitfalls encountered during experiments involving this compound, particularly in the synthesis of polyimides.

Frequently Asked Questions (FAQs)

Q1: What is 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) and what are its primary applications?

A1: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) is a monomer used in the production of high-performance polyimide resins, which are classified as super-engineering plastics.[1][2] These polyimides exhibit exceptional thermal stability, mechanical strength, and desirable electrical properties.[3][4] Consequently, BPDA is a critical raw material in the manufacturing of various high-tech products, including flexible printed circuits, heat-resistant plastic films, and components for mobile phones and copying machines.[1][4]

Q2: What are the key physical and chemical properties of BPDA that I should be aware of before starting my experiment?

A2: BPDA is typically a white to light yellow crystalline powder.[3][5] It has a high melting point, in the range of 299-301°C.[4] A crucial characteristic is its low moisture content and minimal insoluble particles, which are important for successful polymerization.[1] It is largely insoluble in water and has limited solubility in common organic solvents at room temperature.[3] However, it can be dissolved in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), particularly at elevated temperatures.[3]

Troubleshooting Guide

Issue 1: Poor Solubility of BPDA in Reaction Solvent

Symptoms:

  • BPDA powder does not fully dissolve in the solvent, leading to a heterogeneous reaction mixture.

  • Incomplete reaction and low yield of the desired poly(amic acid) precursor.

Possible Causes:

  • Inappropriate Solvent Choice: BPDA has limited solubility in many common organic solvents.[3]

  • Low Temperature: The solubility of BPDA often increases with temperature.[3]

  • Moisture Contamination: The presence of water can lead to hydrolysis of the dianhydride, forming the less soluble tetracarboxylic acid.

Solutions:

  • Solvent Selection: Utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP), where BPDA exhibits better solubility.

  • Temperature Adjustment: Gently heat the solvent while stirring to aid in the dissolution of BPDA. Ensure the temperature is appropriate for the specific reaction and does not cause premature side reactions.

  • Use of Anhydrous Solvents: Employ high-purity, anhydrous solvents to prevent hydrolysis. It is recommended to dry solvents using appropriate methods before use.

Issue 2: Incomplete Imidization during Polyimide Synthesis

Symptoms:

  • The final polyimide film is brittle or has poor mechanical properties.

  • FTIR analysis shows the presence of characteristic peaks for the poly(amic acid) precursor and the absence or weakness of imide peaks.

Possible Causes:

  • Insufficient Curing Temperature or Time: The conversion of poly(amic acid) to polyimide (imidization) is a thermally driven process that requires specific temperature and time conditions.

  • Presence of Water: Water evolved during the imidization process can inhibit the reaction from going to completion if not effectively removed.

Solutions:

  • Optimize Curing Protocol: A stepwise curing process is often most effective. For instance, a typical protocol might involve heating the poly(amic acid) film at 100°C, 200°C, and then 300-400°C, holding at each temperature for a set period (e.g., 1 hour) to ensure gradual and complete conversion. The optimal imidization temperature can significantly impact the final properties of the polyimide.[6]

  • Inert Atmosphere: Conduct the curing process under an inert atmosphere, such as a nitrogen purge, to facilitate the removal of water and prevent oxidative degradation at high temperatures.

Issue 3: Formation of Gels or Insoluble Particles in the Poly(amic acid) Solution

Symptoms:

  • The viscosity of the reaction mixture increases uncontrollably, leading to gel formation.

  • The resulting poly(amic acid) solution is cloudy or contains visible particles.

Possible Causes:

  • Side Reactions: Unwanted side reactions, such as cross-linking, can occur, especially if the reaction temperature is too high or if impurities are present in the monomers or solvent.

  • Incorrect Monomer Stoichiometry: An imbalance in the molar ratio of the dianhydride (BPDA) and the diamine can lead to the formation of low molecular weight oligomers that may precipitate or contribute to gelation.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (typically 0-25°C) during the initial poly(amic acid) synthesis to control the exothermic reaction and minimize side reactions.

  • High-Purity Monomers: Use highly purified BPDA and diamine monomers to avoid contaminants that could initiate side reactions.

  • Precise Stoichiometry: Carefully measure and control the molar ratio of the monomers to be as close to 1:1 as possible to achieve high molecular weight polymer and prevent the formation of insoluble oligomers.

Experimental Protocols

Synthesis of Poly(amic acid) from BPDA and p-Phenylenediamine (PDA)
  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the calculated amount of anhydrous N,N-dimethylformamide (DMF).

  • Diamine Dissolution: While stirring under a nitrogen atmosphere, add a precise amount of p-phenylenediamine (PDA) to the DMF and stir until it is completely dissolved.

  • BPDA Addition: Gradually add an equimolar amount of BPDA powder to the diamine solution in small portions. Maintain the reaction temperature between 0-5°C using an ice bath to control the exothermic reaction.

  • Polymerization: After the complete addition of BPDA, continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.

Thermal Imidization of Poly(amic acid) Film
  • Film Casting: Cast the synthesized poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 80°C) for several hours to slowly remove the majority of the DMF solvent.

  • Stepwise Curing: Transfer the film to a high-temperature oven with a nitrogen atmosphere. Implement a stepwise curing program, for example:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350-400°C for 1 hour

  • Cooling: After the final curing step, allow the polyimide film to cool down slowly to room temperature under the nitrogen atmosphere to prevent thermal shock and wrinkling.

Data Presentation

Table 1: Solubility of BPDA in Various Solvents

SolventSolubilityTemperature
WaterInsoluble[3]Room Temperature
Dimethylformamide (DMF)Soluble[3]Elevated Temperature
Dimethyl Sulfoxide (DMSO)Soluble[3]Elevated Temperature
N-Methyl-2-Pyrrolidone (NMP)SolubleElevated Temperature
Common Organic SolventsLimited Solubility[3]Room Temperature

Table 2: Typical Thermal Properties of BPDA-based Polyimides

PropertyValue
Glass Transition Temperature (Tg)> 300 °C
Decomposition Temperature (Td)> 500 °C
Coefficient of Thermal Expansion (CTE)Varies with diamine co-monomer

Visualizations

Polyimide_Synthesis_Workflow cluster_0 Poly(amic acid) Synthesis cluster_1 Film Formation & Imidization BPDA BPDA PAA_Solution Poly(amic acid) Solution BPDA->PAA_Solution + Diamine Diamine Diamine->PAA_Solution + Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->PAA_Solution in Casting Film Casting PAA_Solution->Casting Curing Thermal Curing (Stepwise Heating) Casting->Curing Heat + N2 Atmosphere Polyimide_Film Polyimide Film Curing->Polyimide_Film

Caption: Experimental workflow for polyimide synthesis from BPDA.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Poor Solubility Cause1a Wrong Solvent Symptom1->Cause1a Cause1b Moisture Symptom1->Cause1b Symptom2 Incomplete Imidization Cause2a Low Curing Temp Symptom2->Cause2a Symptom3 Gel Formation Cause3a Side Reactions Symptom3->Cause3a Cause3b Bad Stoichiometry Symptom3->Cause3b Solution1a Use Polar Aprotic Solvent Cause1a->Solution1a Solution1b Use Anhydrous Conditions Cause1b->Solution1b Solution2a Optimize Curing Protocol Cause2a->Solution2a Solution3a Control Temperature Cause3a->Solution3a Solution3b Ensure 1:1 Molar Ratio Cause3b->Solution3b

Caption: Troubleshooting logic for common BPDA experiment pitfalls.

References

Technical Support Center: Optimizing the Synthesis and Purification of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide (CAS 85169-28-4)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAS 85169-28-4. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of complex phospholipids like CAS 85169-28-4.

Problem 1: Low Overall Yield

  • Question: My final yield of CAS 85169-28-4 is consistently below expectations. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in phospholipid synthesis can stem from several factors throughout the experimental workflow. Key areas to investigate include:

    • Incomplete Reactions: Ensure each synthetic step goes to completion by monitoring the reaction using an appropriate technique (e.g., TLC, LC-MS). If a reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents. The use of a catalyst, such as N,N-dimethyl-4-aminopyridine (DMAP) for acylation steps, can significantly improve reaction rates and yields.[1]

    • Side Reactions: The presence of reactive functional groups can lead to unwanted side reactions. The use of appropriate protecting groups for the hydroxyl and amine functionalities is crucial. Ensure that the protecting groups are stable under the reaction conditions and can be removed efficiently without degrading the target molecule.

    • Suboptimal Reagent Quality: The purity of starting materials, reagents, and solvents is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, reducing the overall yield. Always use high-purity, anhydrous solvents and fresh reagents.

    • Product Degradation: Phospholipids can be susceptible to hydrolysis or oxidation. Ensure that all reactions and workup procedures are performed under an inert atmosphere (e.g., nitrogen or argon) and that the final product is stored under appropriate conditions (e.g., low temperature, protected from light and moisture).

Problem 2: Product Impurity

  • Question: My final product shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram. How can I improve the purity of CAS 85169-28-4?

  • Answer: Achieving high purity is a critical aspect of synthesizing bioactive molecules. Common sources of impurity and their solutions include:

    • Unreacted Starting Materials: If starting materials are detected in the final product, it indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Overall Yield" to address this.

    • Formation of Byproducts: Byproducts can arise from side reactions or the degradation of the product. Optimizing reaction conditions (e.g., temperature, reaction time, pH) can minimize their formation.

    • Acyl Migration: In glycerophospholipid synthesis, acyl migration (the movement of a fatty acid from one hydroxyl group to another) is a common side reaction, especially under acidic or basic conditions. This can lead to a mixture of isomers that are difficult to separate. To mitigate this, maintain neutral pH conditions wherever possible and use mild reaction conditions.

    • Ineffective Purification: A single purification method may not be sufficient to remove all impurities. A multi-step purification strategy is often necessary. This could involve an initial solvent extraction or precipitation followed by column chromatography. For closely related impurities, High-Performance Liquid Chromatography (HPLC) or flash chromatography on silica gel are effective techniques.[2]

Problem 3: Difficulty in Purification

  • Question: I am struggling to purify my target compound from the reaction mixture. What purification strategies are most effective for phospholipids like CAS 85169-28-4?

  • Answer: The amphiphilic nature of phospholipids can make their purification challenging. A combination of the following techniques is often successful:

    • Solvent Precipitation: Neutral lipids can often be removed by precipitation from a cold solvent like acetone.[2][3] The desired phospholipid can then be recovered from the soluble fraction.

    • Solvent Extraction: Liquid-liquid extraction is a powerful technique to separate compounds based on their differential solubility in immiscible solvents. A common system for phospholipid extraction is a biphasic mixture of chloroform, methanol, and water.

    • Column Chromatography:

      • Silica Gel Chromatography: This is a widely used method for purifying phospholipids. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate followed by chloroform/methanol), can effectively separate compounds with different polarities.

      • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A variety of stationary phases (e.g., normal phase, reverse phase) and mobile phases can be employed to optimize the separation.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for a molecule like CAS 85169-28-4?

    • A1: The synthesis of glycerophospholipids generally follows a multi-step process that includes:

      • Preparation of the Glycerol Backbone: Starting with a suitable chiral precursor of glycerol.

      • Acylation: Introduction of the fatty acid chains (in this case, hexadecanoic acid) to the glycerol backbone.

      • Phosphorylation: Addition of the phosphodiester headgroup.

      • Deprotection: Removal of any protecting groups used during the synthesis.[6]

  • Q2: How can I monitor the progress of my reactions?

    • A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Q3: What are the best storage conditions for CAS 85169-28-4?

    • A3: As a phospholipid, CAS 85169-28-4 is likely sensitive to hydrolysis and oxidation. It should be stored as a solid or in an inert solvent at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Data Presentation

Effective troubleshooting and optimization require careful data collection and analysis. The following tables provide a template for organizing experimental data to compare the effects of different reaction and purification conditions on yield and purity.

Table 1: Optimization of Acylation Reaction Conditions

Experiment IDAcylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
ACYL-01Hexadecanoyl chloridePyridine25126585
ACYL-02Hexadecanoic anhydrideDMAP2588592
ACYL-03Hexadecanoic acid/DCCDMAP0 to 25187890

Table 2: Comparison of Purification Methods

Experiment IDCrude Product SourcePurification MethodYield (%)Purity (%)
PUR-01ACYL-02Solvent Precipitation (Acetone)9095
PUR-02ACYL-02Silica Gel Chromatography8598
PUR-03ACYL-02Preparative HPLC70>99

Experimental Protocols

The following are generalized protocols for key steps in the synthesis and purification of a glycerophospholipid like CAS 85169-28-4. Note: These are representative protocols and may require optimization for the specific target molecule.

Protocol 1: Acylation of a Glycerol Derivative

  • Dissolve the protected glycerol backbone (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add N,N-dimethyl-4-aminopyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add hexadecanoic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Solvent Precipitation

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or hexane).

  • Slowly add cold acetone (-20°C) to the solution while stirring.

  • Continue adding acetone until a precipitate forms.

  • Keep the mixture at -20°C for 1-2 hours to ensure complete precipitation of less polar impurities.

  • Centrifuge or filter the mixture to separate the precipitate.

  • Collect the supernatant containing the more polar phospholipid.

  • Evaporate the solvent from the supernatant to obtain the purified product.[3]

Visualizations

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for CAS 85169-28-4 A Protected Glycerol Backbone B Acylation with Hexadecanoic Acid Derivative A->B C Diacylated Glycerol Intermediate B->C D Phosphorylation C->D E Protected Phospholipid D->E F Deprotection E->F G Crude CAS 85169-28-4 F->G H Purification G->H I Pure CAS 85169-28-4 H->I

Caption: A generalized workflow for the synthesis of CAS 85169-28-4.

Diagram 2: Troubleshooting Logic for Low Purity

G Troubleshooting Logic for Low Purity Start Low Purity Detected Q1 Identify Impurities (e.g., LC-MS, NMR) Start->Q1 A1 Unreacted Starting Material Q1->A1 Yes A2 Known Side Product (e.g., Acyl Migration) Q1->A2 Yes A3 Unknown Impurity Q1->A3 Yes S1 Optimize Reaction Conditions: - Increase reaction time - Increase reagent stoichiometry - Change catalyst A1->S1 S2 Modify Reaction Conditions: - Adjust pH to neutral - Use milder reagents - Lower temperature A2->S2 S3 Enhance Purification: - Multi-step purification - Change chromatography column/solvents - Use preparative HPLC A3->S3 End High Purity Achieved S1->End S2->End S3->End

Caption: A decision tree for troubleshooting low purity in synthesis.

References

Troubleshooting unexpected results with (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, we have determined that there is currently no publicly available experimental data, detailed protocols, or established troubleshooting guidelines for the compound "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide" (CAS Number: 85169-28-4)[1][2]. The information required to generate quantitative data tables, specific experimental methodologies, and validated signaling pathways—as requested for this technical support center—does not exist in published resources.

The content below is therefore provided as a general guide based on the constituent chemical moieties of the molecule (a phosphonate, a fatty acid ester) and common issues encountered with similar lipid-based compounds. This information should be regarded as theoretical guidance and not as a substitute for rigorous, experiment-specific validation.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses potential issues based on the structural components of the molecule, such as the hexadecanoate (palmitate) chain and the phosphonate group.

Q1: I am experiencing poor solubility of the compound in aqueous buffers. How can I improve this?

A1: Poor aqueous solubility is a common issue for molecules containing long hydrocarbon chains like hexadecanoate.[3] The hexadecanoate tail makes the compound highly hydrophobic.

Troubleshooting Steps:

  • Solvent Selection: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF. Subsequently, dilute this stock solution into your aqueous experimental buffer. Note that high concentrations of organic solvents can affect cell viability and protein function.

  • Use of Surfactants/Detergents: For cellular assays, consider using a low concentration of a non-ionic detergent (e.g., Tween® 20, Triton™ X-100) or conjugation with a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery.

  • Sonication: Mild sonication can help to break up aggregates and disperse the compound in the solution. Use a bath sonicator to avoid sample degradation from overheating.

  • pH Adjustment: The charge state of the phosphate group can be influenced by pH. Experiment with adjusting the pH of your buffer to see if it improves solubility, though be mindful of the stability of your experimental system.

Q2: My experimental results are inconsistent. Could the compound be degrading?

A2: Yes, molecules with ester and phosphonate linkages can be susceptible to hydrolysis, especially under non-optimal storage or experimental conditions.

Troubleshooting Workflow for Stability Issues:

Caption: Workflow for troubleshooting compound stability.

Q3: The compound is a P-oxide. What does this imply for my experiments?

A3: The P-oxide group indicates the phosphorus atom is in a pentavalent state, forming a phosphonate. Organophosphonate compounds can have diverse biological activities, including acting as enzyme inhibitors or signaling molecules. However, they can also chelate divalent metal cations (e.g., Ca²⁺, Mg²⁺), which could interfere with cellular processes or assay components that depend on these ions. If your assay is sensitive to metal ion concentration, consider this potential interaction.

Hypothetical Signaling & Experimental Considerations

Given its structure as a lipid-like molecule, this compound could potentially interfere with cellular signaling pathways that involve lipids.[4][5] Changes in membrane lipid composition can dramatically alter protein-lipid interactions and subsequent signaling cascades.[4][6]

Potential Areas of Interaction:

  • Membrane Integrity and Lipid Rafts: As a lipid-like molecule, it may integrate into cellular membranes, potentially disrupting lipid rafts.[7] This could non-specifically affect signaling platforms for receptors and downstream effectors.

  • Phospholipase Pathways: The phosphonate headgroup might mimic natural phospholipids, potentially interfering with enzymes like phospholipase C (PLC) or D (PLD).

  • Fatty Acid Metabolism: The hexadecanoate (palmitate) tail could affect pathways related to fatty acid oxidation or be incorporated into other lipids.[8][9]

General Experimental Protocol for Screening Cellular Effects:

This is a generalized workflow for initial characterization.

ExperimentalWorkflow prep Step 1: Compound Prep Dissolve in DMSO to 10mM stock. Store at -80°C. cell_culture Step 2: Cell Culture Plate cells (e.g., HEK293, HeLa) in 96-well plates. Allow to adhere overnight. prep->cell_culture treatment Step 3: Treatment Serially dilute compound in media. Treat cells for 24-48 hours. cell_culture->treatment viability Step 4: Viability Assay Measure cell viability using MTT or CellTiter-Glo®. Determine cytotoxic concentration. treatment->viability signaling Step 5: Signaling Screen Based on viability, treat new cells. Lyse and perform Western blot for p-ERK, p-Akt, etc. viability->signaling Use non-toxic dose conclusion {Step 6: Analysis|Quantify results and draw conclusions.} signaling->conclusion

Caption: General workflow for in vitro compound screening.

This guide is intended to provide a starting point for researchers working with this uncharacterized molecule. All experimental conditions, including solubility, stability, and biological activity, must be determined empirically.

References

Technical Support Center: Quantification of N,N'-di-sec-butyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on method refinement for the quantification of N,N'-di-sec-butyl-p-phenylenediamine (CAS RN: 101-96-2), a common antioxidant in industrial products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-di-sec-butyl-p-phenylenediamine and what are its common applications?

A1: N,N'-di-sec-butyl-p-phenylenediamine is an aromatic amine primarily used as an antioxidant. It is effective in preventing the degradation of materials such as turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases.[1] It is particularly useful in hydrocarbon products with high alkene content that are produced by cracking or pyrolysis.[1] This compound also functions as a polymerization inhibitor in the production of various vinyl monomers, like acrylates.[1]

Q2: What are the main analytical techniques for the quantification of N,N'-di-sec-butyl-p-phenylenediamine?

A2: The primary analytical techniques for the quantification of N,N'-di-sec-butyl-p-phenylenediamine and related p-phenylenediamine compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). HPLC methods commonly use UV or electrochemical detectors (ECD).

Q3: Are there any specific challenges associated with the analysis of N,N'-di-sec-butyl-p-phenylenediamine?

A3: Yes, as an aromatic amine, N,N'-di-sec-butyl-p-phenylenediamine can be susceptible to oxidation, which can lead to sample degradation and inaccurate quantification.[2] Stability can be a concern, especially in acidic media and at elevated temperatures, potentially leading to an underestimation of its concentration. Proper sample handling, storage, and the use of appropriate solvents are crucial for accurate results.

Q4: What are some key physical and chemical properties of N,N'-di-sec-butyl-p-phenylenediamine to consider during method development?

A4: Key properties include its appearance as a red to dark red liquid, a density of approximately 0.942 g/mL at 20°C, and a boiling point of around 343.2°C at 760 mmHg.[3] It is sparingly soluble in water but soluble in hydrocarbon solvents.[4] This compound may be sensitive to prolonged exposure to air and light, which should be considered during sample preparation and storage.[5]

Troubleshooting Guides

Gas Chromatography (GC) Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites on the column or in the inlet liner interacting with the amine groups.Use a deactivated inlet liner and a low-bleed, base-deactivated column specifically designed for amine analysis. Consider derivatization to reduce the polarity of the amine groups.
Low Signal Response Analyte degradation in the hot injector. Adsorption of the analyte in the GC system.Optimize the injector temperature to the lowest possible value that still ensures complete volatilization. Check for and eliminate any active sites in the flow path.
Poor Resolution/Co-elution Inadequate separation from matrix components.Optimize the GC oven temperature program, including the initial temperature, ramp rate, and final temperature. For complex matrices like fuels, a two-column heart-cutting method may be necessary to isolate the analyte from interfering compounds.[3][6]
Inconsistent Results Sample instability or degradation.Prepare samples fresh and analyze them promptly. Store stock solutions and samples in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) for sample vials.
High-Performance Liquid Chromatography (HPLC) Method Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing or Splitting Secondary interactions between the amine and residual silanols on the silica-based column. Inappropriate mobile phase pH.Use a base-deactivated C18 column or a specialized column for amine analysis. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. The addition of a competing amine (e.g., triethylamine) to the mobile phase can also help to mask active sites.
Poor Retention on Reversed-Phase Columns The compound is too polar for the selected column and mobile phase.Use a column with a different stationary phase (e.g., a mixed-mode column).[7] Decrease the amount of organic solvent in the mobile phase. For highly polar amines, HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative.
Baseline Noise or Drift (especially with ECD) Mobile phase contamination or degradation. Electrode fouling.Use high-purity solvents and reagents for the mobile phase. Degas the mobile phase thoroughly. Regularly clean and polish the electrochemical detector electrode according to the manufacturer's instructions.
Analyte Degradation Oxidation of the amine in the mobile phase or during sample storage.Add an antioxidant to the mobile phase if compatible with the detection method. Protect samples from light and store them at a low temperature. Prepare samples immediately before analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol is a general guideline based on the analysis of similar compounds.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A low-bleed, base-deactivated capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve a known amount of the synthesized N,N'-di-sec-butyl-p-phenylenediamine in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Quantification in Lubricants

This protocol is adapted from methods for analyzing similar antioxidants in industrial products.

  • Instrumentation: HPLC system with a UV or electrochemical detector.

  • Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% triethylamine to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 285 nm.

    • Electrochemical: Glassy carbon working electrode, Ag/AgCl reference electrode, potential set based on hydrodynamic voltammetry.

  • Sample Preparation:

    • Dissolve a known weight of the lubricant sample in hexane.

    • Perform a liquid-liquid extraction with acetonitrile.

    • Separate the acetonitrile layer, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

Table 1: Typical GC-MS Operating Parameters for Aromatic Amine Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Carrier Gas Flow 1.0 mL/min (Helium)
Oven Program 100°C (1 min), then 15°C/min to 300°C (5 min)
Ionization Mode Electron Ionization (70 eV)
Mass Scan Range m/z 40-450

Table 2: Typical HPLC-UV Operating Parameters for p-Phenylenediamine Derivatives

ParameterValue
Column Base-deactivated C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water (80:20, v/v) + 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate detect Detection by MS separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify end End quantify->end

Caption: Workflow for GC-MS quantification of N,N'-di-sec-butyl-p-phenylenediamine.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Lubricant in Hexane start->dissolve extract Liquid-Liquid Extraction with Acetonitrile dissolve->extract evaporate Evaporate Acetonitrile extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter Sample reconstitute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or ECD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify end End quantify->end

Caption: Workflow for HPLC quantification of N,N'-di-sec-butyl-p-phenylenediamine in lubricants.

References

Technical Support Center: Addressing Off-Target Effects of Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

Note on Provided CAS Number

Initial searches for the compound associated with CAS number 85169-28-4 did not yield sufficient public data to create a detailed technical support guide. To provide a valuable and relevant resource on addressing off-target effects, this guide focuses on Dasatinib (CAS 302962-49-8) , a well-characterized multi-kinase inhibitor with an extensive and well-documented off-target profile. The principles and methods described here are broadly applicable to the study of other kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of the multi-kinase inhibitor, Dasatinib.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with Dasatinib, potentially due to its off-target activities.

Question: I'm observing a cellular phenotype (e.g., apoptosis, differentiation) that is inconsistent with the known function of the primary target, BCR-ABL. Could this be an off-target effect?

Answer:

Yes, this is a strong possibility. Dasatinib is a potent inhibitor of numerous kinases beyond BCR-ABL, most notably the SRC family kinases (SFKs), c-KIT, PDGFRα/β, and ephrin receptors.[1][2] An unexpected phenotype often arises from the inhibition of one or more of these off-target kinases.

Troubleshooting Steps:

  • Review the Kinome Profile: Compare your observed phenotype with the known functions of prominent Dasatinib off-targets (see Table 1). For example, SRC family kinases are involved in a wide array of cellular processes, including survival, adhesion, and migration.

  • Use a More Selective Inhibitor: As a control, treat your cells with a more selective BCR-ABL inhibitor, such as Imatinib or Nilotinib, that has a different off-target profile.[3] If the unexpected phenotype is absent with these inhibitors, it strongly suggests a Dasatinib-specific off-target effect.

  • Rescue Experiment: If you hypothesize that the effect is due to inhibition of a specific off-target (e.g., SRC), attempt to "rescue" the phenotype by expressing a drug-resistant mutant of that kinase or by activating a downstream component of its signaling pathway.

  • Validate Target Engagement: Perform an experiment to confirm that Dasatinib is engaging the suspected off-target kinase in your specific cellular model (see Experimental Protocols section).

Question: My results with Dasatinib vary significantly across different cell lines, even though they all express the intended target. Why is this happening?

Answer:

This variability is likely due to differences in the expression levels and functional importance of Dasatinib's off-target kinases in each cell line. A cell line that heavily relies on SRC family kinase signaling for survival, for instance, will be more sensitive to Dasatinib's off-target effects than one that does not.[1]

Troubleshooting Steps:

  • Characterize Off-Target Expression: Perform proteomic or transcriptomic analysis (e.g., Western blot, RNA-seq) on your panel of cell lines to quantify the expression levels of key Dasatinib off-targets (SRC, LCK, YES, c-KIT, PDGFR).

  • Correlate Sensitivity with Off-Target Expression: Analyze whether the sensitivity to Dasatinib (e.g., IC50 for cell viability) correlates with the expression level of a particular off-target kinase. This can help identify the key off-target driving the phenotypic differences.

  • Consult Databases: Utilize resources like the Genomics of Drug Sensitivity in Cancer (GDSC) database to check the reported sensitivity of your cell lines to Dasatinib and other SRC inhibitors.[4]

Question: I'm observing cell toxicity at concentrations where the primary target should not be fully inhibited. Is this due to off-target effects?

Answer:

This is a common scenario and is often attributable to off-target toxicity. Dasatinib inhibits several kinases that are critical for normal cell function with potencies similar to or greater than its inhibition of BCR-ABL (see Table 1). The cumulative inhibition of multiple essential kinases can lead to cytotoxicity.

Troubleshooting Steps:

  • Dose-Response Curve Analysis: Carefully analyze the dose-response curve. A steep curve or a curve with multiple inflection points may suggest that different targets are being inhibited at different concentration ranges.

  • Use Orthogonal Approaches: Confirm the phenotype using non-pharmacological methods. For example, use siRNA or shRNA to knock down the primary target (BCR-ABL). If the toxicity observed with Dasatinib is significantly greater than with genetic knockdown of the primary target, it points to off-target effects.

  • Test Structurally Unrelated Inhibitors: Compare the effects of Dasatinib with a structurally different inhibitor that targets the same primary kinase. If the toxicity profile differs, it is less likely to be an on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of Dasatinib?

Dasatinib was developed as a second-generation tyrosine kinase inhibitor (TKI) to target the BCR-ABL fusion protein.[5] It is highly effective against both wild-type BCR-ABL and most imatinib-resistant mutations, with the notable exception of the T315I mutation.[2][5]

Q2: What are the major known off-targets of Dasatinib?

Dasatinib has a broad kinase inhibition profile. Besides BCR-ABL, its most potent off-targets include:

  • SRC Family Kinases (SFKs): SRC, LCK, LYN, FYN, YES

  • Receptor Tyrosine Kinases: c-KIT, PDGFRα, PDGFRβ, DDR1, Ephrin receptors (EPHA2)

  • Tec Family Kinases: TEC, BTK

  • p38 MAPK [1][6]

Q3: How can the off-target profile of Dasatinib be beneficial?

The broad specificity of Dasatinib can be therapeutically advantageous. For example, its inhibition of SRC family kinases contributes to its efficacy in certain leukemias and has shown potential in areas like bone metastasis.[7] This polypharmacology is a key reason for its clinical activity in various cancers where its off-targets are key drivers.[1]

Q4: What are the common adverse events associated with Dasatinib, and how do they relate to its off-target profile?

Many of Dasatinib's side effects are thought to be linked to its off-target activities. For instance:

  • Pleural Effusion: May be linked to inhibition of SRC and PDGFRβ.

  • Immune System Modulation: Expansion of large granular lymphocytes (LGLs) has been observed, likely due to inhibition of SFKs like LCK in immune cells.[8]

  • Bleeding Risk: Can be associated with inhibition of PDGFR and SRC, which play roles in platelet function.

Q5: How can I experimentally validate a suspected off-target effect in my system?

Validating an off-target effect requires a multi-step approach, as illustrated in the workflow diagram below. Key methods include:

  • Biochemical Assays: Use a kinome scan to profile the activity of your compound against a large panel of kinases.

  • Cell-Based Target Engagement: Confirm that the drug binds to the suspected off-target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) or phospho-protein specific antibodies for downstream signaling pathways.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the suspected off-target gene and see if it phenocopies the effect of the drug.[9]

Data Presentation

Table 1: Comparative Inhibition Profile of Dasatinib

This table summarizes the inhibitory potency of Dasatinib against its primary target and selected major off-targets. Values are approximate and can vary based on the assay conditions.

Kinase TargetTarget FamilyKd (nM)Primary Function/Pathway
ABL1 (non-fused) Tyrosine Kinase<1 Cell differentiation, division, adhesion
BCR-ABL1 Fusion Tyrosine Kinase<1 (On-Target) CML Pathogenesis
SRC Tyrosine Kinase~0.5 - 1 Cell adhesion, motility, proliferation
LCK Tyrosine Kinase~1 - 3 T-cell receptor signaling
YES Tyrosine Kinase~1 Growth factor signaling
c-KIT Receptor Tyrosine Kinase~5 - 15 Hematopoiesis, cell survival
PDGFRβ Receptor Tyrosine Kinase~15 - 30 Cell growth, proliferation, angiogenesis
EPHA2 Receptor Tyrosine Kinase~15 Developmental processes, cell positioning
p38α (MAPK14) Serine/Threonine Kinase~50 Inflammatory response, stress signaling

Data compiled from various sources, including KINOMEscan® profiles and published literature.[1][10]

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify drug-target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand (e.g., Dasatinib).

Objective: To determine if Dasatinib binds to a suspected off-target protein (e.g., SRC) in your cell model.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with Dasatinib at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions.

  • Heating/Denaturation:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot per condition should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration.

    • Analyze the amount of the specific target protein (e.g., SRC) remaining in the soluble fraction by Western blot using a specific antibody. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.

    • A shift in the melting curve to a higher temperature in the Dasatinib-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Signaling Pathways

G cluster_0 On-Target Pathway: BCR-ABL cluster_1 Off-Target Pathway: SRC bcr_abl BCR-ABL stat5 STAT5 bcr_abl->stat5 pi3k PI3K/AKT bcr_abl->pi3k ras RAS/MAPK bcr_abl->ras proliferation Leukemic Cell Proliferation & Survival stat5->proliferation pi3k->proliferation ras->proliferation src SRC fak FAK src->fak adhesion Cell Adhesion & Motility fak->adhesion integrins Integrins integrins->src dasatinib Dasatinib dasatinib->bcr_abl Inhibition (On-Target) dasatinib->src Inhibition (Off-Target)

Caption: Dasatinib's on-target inhibition of BCR-ABL and off-target inhibition of SRC.

Experimental Workflow

Caption: Workflow for identifying and validating an off-target effect.

Troubleshooting Logic

G start Start: Unexpected Result with Dasatinib q1 Is the phenotype seen with more selective inhibitors (e.g., Imatinib)? start->q1 a1_yes Likely an ON-TARGET effect. Investigate downstream pathways of BCR-ABL. q1->a1_yes Yes a1_no Likely an OFF-TARGET effect. q1->a1_no No q2 Does the phenotype correlate with expression of a known off-target (e.g., SRC, c-KIT) in different cells? a1_no->q2 a2_yes Strong evidence for that specific off-target. Proceed with genetic validation (siRNA). q2->a2_yes Yes a2_no Effect may be due to inhibition of multiple off-targets or an unknown off-target. q2->a2_no No end Consider proteomic profiling to find novel targets. a2_no->end

Caption: Decision tree for troubleshooting unexpected results with Dasatinib.

References

Optimization of dosage and administration for in vivo studies with (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: In Vivo Studies with Novel Phospholipid Analogs

Disclaimer: The information provided in this technical support center is intended as a general guide for researchers working with novel phospholipid analogs, such as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. Due to the limited publicly available data on this specific compound, the following recommendations are based on established principles for related lipid-based drug delivery systems and in vivo experimental design. All protocols should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a novel phospholipid analog for in vivo studies?

A1: The principal challenge for many lipid-based drugs is their poor aqueous solubility, which can lead to low bioavailability.[1][2][3] Key formulation goals are to enhance solubility and ensure consistent delivery to the target site.[1][4] Lipid-based formulations can be tailored to meet a wide range of requirements based on the route of administration, desired stability, and efficacy.[1]

Q2: What are common formulation strategies for lipid-based compounds?

A2: Lipid-based drug delivery systems (LBDDS) are a common approach.[1][5] These can include:

  • Lipid solutions and suspensions: The simplest formulations where the compound is dissolved or suspended in a lipid vehicle.[5]

  • Emulsions and microemulsions: These systems can improve the dispersion of the lipid-based drug in the aqueous environment of the gastrointestinal tract or bloodstream.

  • Liposomes: Vesicular systems composed of a phospholipid bilayer that can encapsulate the drug, potentially altering its biodistribution and reducing toxicity.[6]

  • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3]

Q3: How do I select an appropriate starting dose for my in vivo efficacy studies?

A3: It is highly recommended to conduct dose-range finding and preliminary pharmacokinetic studies before initiating large-scale efficacy experiments.[7] This will help in determining the maximum tolerated dose (MTD) and establishing a dosing regimen that achieves therapeutic concentrations without significant toxicity.[7]

Q4: What are the critical parameters to monitor during in vivo studies with a novel phospholipid analog?

A4: In addition to the primary efficacy endpoints, it is crucial to monitor:

  • Animal well-being: Daily observation for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): Measuring the biochemical and physiological effects of the drug and correlating them with its concentration.

  • Biodistribution: Determining the localization of the compound in various tissues and organs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results between animals. - Inconsistent formulation preparation.- Inaccurate dosing.- Variability in animal handling and housing conditions.[8]- Standardize the formulation protocol to ensure batch-to-batch consistency.- Use precise dosing techniques and ensure proper training of personnel.- Maintain consistent environmental conditions for all animals.
No observable therapeutic effect. - Insufficient dose or bioavailability.- Rapid metabolism or clearance of the compound.- Inappropriate route of administration.- Conduct a dose-escalation study to determine if a higher dose is effective and tolerated.- Analyze the pharmacokinetic profile to understand the compound's fate in vivo.- Consider alternative routes of administration that may improve bioavailability.
Acute toxicity or adverse events observed shortly after administration. - The dose is above the maximum tolerated dose (MTD).- The formulation vehicle is causing toxicity.- Rapid release of the compound from the formulation.- Reduce the dose and perform a more thorough dose-ranging study.- Test the formulation vehicle alone as a control group.- Modify the formulation to achieve a more controlled release profile.
Precipitation of the compound upon administration. - Poor solubility of the compound in physiological fluids.- Interaction of the formulation with blood components.- Reformulate using solubilizing excipients or a different lipid-based delivery system.- Evaluate the in vitro stability of the formulation in plasma or simulated physiological fluids.

Experimental Protocols

General Protocol for Formulation Preparation (Liposomal Suspension)
  • Lipid Film Hydration:

    • Dissolve the phospholipid analog and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[9]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.[9]

    • Further dry the film under a vacuum for at least 24 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The drug can be dissolved in the aqueous phase for encapsulation.[9]

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[9]

General Protocol for In Vivo Administration (Intravenous Injection)
  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Randomly assign animals to treatment and control groups.

  • Dosing:

    • Warm the formulation to room temperature if stored refrigerated.

    • Gently swirl the vial to ensure a homogenous suspension.

    • Administer the formulation via intravenous (IV) tail vein injection using an appropriate gauge needle.

  • Monitoring:

    • Observe the animals closely for any immediate adverse reactions post-injection.

    • Monitor animal weight and general health status throughout the study.[7]

Quantitative Data Summary

The following tables provide representative data from studies on related lipid compounds to serve as a starting point for experimental design.

Table 1: Example of Dose-Ranging Study for an Ether Lipid Analog (PPI-1011) in Rabbits

Dose (mg/kg, oral)ObservationOutcomeReference
10Repeated daily dosing for 2 weeksDose-dependent increase in circulating and retinal ethanolamine plasmalogens.[10]
50Repeated daily dosing for 2 weeksGreater increase in plasmalogen levels compared to the 10 mg/kg dose.[10]
200Single oral doseMaximal incorporation into phospholipids observed at 12 hours.[10]
500Dose-dependent incorporation studyHighest steady-state levels of circulating DHA achieved.[10]
1000Dose-dependent incorporation studyNo further increase in steady-state plasmalogen or DHA levels compared to lower doses.[10]

Table 2: General Guidelines for Lipid Emulsion (Intralipid® 20%) Administration for Local Anesthetic Toxicity Rescue

Administration PhaseDosageDurationReference
Initial Bolus1.5 mL/kgOver 1 minute[11]
Infusion15 mL/kg/hourContinuous[11]
Repeat Bolus (if needed)1.5 mL/kg (max 2 repeats)At least 5 minutes apart[11]
Increased Infusion Rate (if needed)30 mL/kg/hourContinuous[11]
Maximum Cumulative Dose 12 mL/kg -[11]

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase formulation Formulation Development dose_range Dose-Range Finding (MTD Determination) formulation->dose_range Select lead formulation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies dose_range->pk_pd Determine safe dose range efficacy Efficacy Studies pk_pd->efficacy Establish dose-response relationship data_analysis Data Analysis & Interpretation efficacy->data_analysis Collect primary endpoint data

Caption: A generalized workflow for in vivo studies of a novel therapeutic agent.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start In Vivo Experiment issue Unexpected Outcome? (e.g., no effect, toxicity) start->issue dose Dosage Issue issue->dose Yes formulation Formulation Problem issue->formulation Yes admin Administration Error issue->admin Yes end Optimized Experiment issue->end No adjust_dose Adjust Dose / Re-evaluate MTD dose->adjust_dose reformulate Reformulate / Check Stability formulation->reformulate retrain Review Protocol / Retrain Staff admin->retrain adjust_dose->end reformulate->end retrain->end

Caption: A logical diagram for troubleshooting common issues in in vivo experiments.

References

Validation & Comparative

No Biological Effect Data Currently Available for CAS 85169-28-4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies and experimental data on the biological effects of the chemical compound with CAS number 85169-28-4 has yielded no specific information. Publicly accessible scientific databases and literature do not currently contain research detailing the biological activity, mechanism of action, or toxicological profile of this substance.

The compound, identified as Benzenamine, 4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]-, is listed by several chemical suppliers. However, these sources primarily provide basic physicochemical properties and do not include any data from biological assays or studies.

Without foundational data on the biological effects of CAS 85169-28-4, it is not possible to:

  • Compare its performance with other alternatives.

  • Provide supporting experimental data.

  • Summarize quantitative data into comparative tables.

  • Detail experimental protocols.

  • Create diagrams of signaling pathways or experimental workflows.

Therefore, the requested "Publish Comparison Guide" on the biological effects of CAS 85169-28-4 cannot be generated at this time due to the absence of the necessary scientific information in the public domain. Further research and publication in peer-reviewed scientific journals would be required before such a guide could be developed.

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide versus standard of care

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

A comprehensive review of scientific literature and public databases reveals no available information, experimental data, or published research for the compound "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide." This substance does not appear to be a recognized therapeutic agent, and as such, no comparisons to a standard of care can be made.

Due to the lack of any data regarding its biological activity, mechanism of action, or therapeutic applications, it is not possible to fulfill the request for a comparative guide. There are no experimental protocols to detail, quantitative data to summarize, or signaling pathways to visualize for this specific compound.

Further research would be required to synthesize and characterize this molecule to determine any potential biological effects before any comparison to existing treatments could be conducted.

A Comparative Guide to Analytical Methods for 3,3'-Diindolylmethane (DIM)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identification: This guide focuses on the analytical methods for 3,3'-Diindolylmethane (DIM), a widely researched phytochemical derived from cruciferous vegetables.[1][2][3] The CAS number provided in the topic, 85169-28-4, corresponds to (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, a compound for which there is limited publicly available information regarding its analytical methods and biological pathways. Given the extensive research available for DIM and its relevance to drug development and life sciences, this guide will proceed with a comprehensive analysis of its analytical methodologies.

3,3'-Diindolylmethane (DIM) is a significant metabolite of indole-3-carbinol (I3C), a compound found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] DIM has garnered considerable interest in the scientific community for its potential chemopreventive and therapeutic effects, which are attributed to its ability to modulate various cellular signaling pathways.[2][3] Accurate and precise quantification of DIM in biological matrices is crucial for pharmacokinetic studies, drug development, and understanding its mechanism of action. This guide provides a comparative overview of various analytical methods used for the quantification of DIM, with a focus on their performance, experimental protocols, and the signaling pathways it influences.

Quantitative Comparison of Analytical Methods

The most common analytical techniques for the quantification of DIM in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with either Mass Spectrometry (MS/MS) or Ultraviolet (UV) detection. The following table summarizes the key performance parameters of different validated methods.

MethodMatrixLLOQLinearity RangeRetention Time (DIM)Internal Standard (IS)Key Findings
HPLC-MS/MS [4][5]Human Plasma5 ng/mL5-500 ng/mL2.36 ± 0.04 min4-Methoxy-1-methylindoleHigh sensitivity and a short analysis time.[4][5]
HPLC-UV [6]Mouse Plasma, Liver, and Kidney0.06 µg/mL0.06-1.6 µg/mLNot Specified4-Methoxy-1-methylindoleSuitable for simultaneous quantification of I3CA, I3C, and DIM.[6]
HPLC [7]Rat Plasma0.03 µg/mLNot Specified5.07 minNot SpecifiedDemonstrated higher bioavailability of a liquid DIM formulation.[7]

LLOQ: Lower Limit of Quantification

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

1. HPLC-MS/MS for DIM in Human Plasma [4][5]

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples, followed by the addition of ammonium sulfate as a salting-out agent.[4][5]

  • Chromatographic Separation:

    • Column: Synergi Fusion-RP C18 (50 × 2.0 mm, 4 μm, 80 Å).[4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in an 85:15 (v/v) ratio.[4]

    • Flow Rate: 0.20 mL/min.[4]

    • Column Temperature: 40°C.[4]

  • Mass Spectrometry Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) in positive polarity mode.

    • Monitoring: Multiple reaction monitoring (MRM).[4][5]

    • Ion Transitions: m/z 247.1 → 130.1 for DIM and m/z 162.1 → 147.1 for the internal standard.[4][5]

2. HPLC-UV for I3CA, I3C, and DIM in Mouse Tissues [6]

  • Sample Preparation: Specific extraction procedures for plasma, liver, and kidney tissues are employed, followed by the addition of an esterase inhibitor, dichlorvos, to ensure the stability of the analytes.[6]

  • Chromatographic Separation:

    • Column: Symmetry® C18 (75mm × 4.6mm, 3.5μm).[6]

    • Mobile Phase: A gradient elution program with water (A) and acetonitrile (B).[6]

    • Flow Rate: 1 mL/min.[6]

  • UV Detection:

    • Wavelength: 280 nm.[6]

Signaling Pathway Modulation by DIM

DIM has been shown to influence several signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the key pathways regulated by DIM is the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression.

Hippo_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM DIM MST1_2 MST1/2 DIM->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ YAP_TAZ_nucleus YAP/TAZ Phospho_YAP_TAZ->YAP_TAZ_nucleus Inhibits nuclear translocation TEAD TEAD YAP_TAZ_nucleus->TEAD Binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression Promotes

Caption: The Hippo Signaling Pathway and its modulation by DIM.

This guide provides a foundational comparison of analytical methods for 3,3'-Diindolylmethane. For researchers and drug development professionals, the choice of method will depend on the specific requirements of their study, including the biological matrix, required sensitivity, and available instrumentation. The detailed protocols and pathway information serve as a valuable resource for initiating and advancing research on this promising natural compound.

References

A Comparative Guide to the Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 4-Anilino-1-Boc-piperidine, is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate: Reductive Amination and Buchwald-Hartwig Amination. The efficacy of each route is evaluated based on reported yields and reaction conditions, supported by detailed experimental protocols and visual diagrams of the synthetic pathways.

While the provided Einecs number 285-971-0 corresponds to (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphanonanoic acid 5-oxide, the context of synthetic routes for drug development strongly indicates an interest in 4-Anilino-1-Boc-piperidine, a key precursor in the synthesis of several opioids.[1][2][3] This compound is classified as a List 1 Chemical by the DEA due to its use in the manufacture of fentanyl and its analogues.[4]

Comparison of Synthesis Routes

The selection of a synthetic route can significantly impact the overall efficiency and scalability of a drug development process. Below is a summary of the key quantitative data for the two primary methods of synthesizing tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Synthesis Route Starting Materials Key Reagents Reported Yield
Reductive Amination N-Boc-4-piperidinone, AnilineSodium triacetoxyborohydride (STAB), Acetic Acid98%[1]
Buchwald-Hartwig Amination tert-Butyl 4-aminopiperidine-1-carboxylate, BromobenzenePalladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., DavePhos), Base (e.g., NaOtBu)~66% (for a similar fluoro-derivative)[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Reductive Amination

This method is a one-pot reaction that forms the C-N bond between the piperidine ring and the aniline moiety.

  • Procedure:

    • Dissolve N-Boc-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as dichloromethane.

    • Add acetic acid (1 equivalent) to the solution and cool the mixture in an ice bath.

    • Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding an aqueous solution of 2M NaOH and stir for 1 hour.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers an alternative approach to forming the aryl-amine bond. The following is a general procedure based on the synthesis of a similar compound.[2]

  • Procedure:

    • In an inert atmosphere, combine tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equivalents), bromobenzene (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a suitable phosphine ligand (e.g., 2'-(dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine), and a base like sodium tert-butoxide in a solvent such as xylene.

    • Heat the reaction mixture at a high temperature (e.g., 140°C) for several hours.

    • Monitor the reaction for completion.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Purify the residue using silica gel column chromatography to obtain the final product.[2]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the two distinct synthesis routes.

Reductive_Amination N-Boc-4-piperidinone N-Boc-4-piperidinone C₁₀H₁₇NO₃ Intermediate Iminium Ion N-Boc-4-piperidinone->Intermediate + Aniline - H₂O Aniline Aniline C₆H₇N Aniline->Intermediate Product tert-Butyl 4-(phenylamino)piperidine-1-carboxylate C₁₆H₂₄N₂O₂ Intermediate->Product [H] (STAB)

Caption: Reductive Amination Pathway.

Buchwald_Hartwig_Amination Starting_Material_1 tert-Butyl 4-aminopiperidine-1-carboxylate C₁₀H₂₀N₂O₂ Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Starting_Material_1->Catalytic_Cycle Starting_Material_2 Bromobenzene C₆H₅Br Starting_Material_2->Catalytic_Cycle Product tert-Butyl 4-(phenylamino)piperidine-1-carboxylate C₁₆H₂₄N₂O₂ Catalytic_Cycle->Product Base

Caption: Buchwald-Hartwig Amination Pathway.

References

A Guide to Structure-Activity Relationship (SAR) Studies of Novel Phosphonate-Containing Lipids: A Hypothetical Case Study on (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is a notable absence of published scientific literature detailing the synthesis, biological activity, or structure-activity relationship (SAR) of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. The information presented herein is a generalized guide for researchers and drug development professionals on how to approach SAR studies for a novel compound of this structural class. This document will serve as a hypothetical framework, outlining potential biological targets, strategies for analog synthesis, relevant experimental protocols, and methods for data interpretation and visualization.

Introduction to the Target Molecule and Potential Biological Relevance

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide is a complex molecule featuring a phosphonate group, a long alkyl chain (hexadecanoate), and a modified glycerol-like backbone. The presence of the phosphonate moiety suggests potential interactions with enzymes that process phosphate or pyrophosphate substrates.[1] Phosphonates are known bioisosteres of phosphates and carboxylates and can act as transition-state inhibitors of enzymes.[1] The lipid-like hexadecanoate tail implies that the molecule may interact with biological membranes or proteins involved in lipid signaling.

Given these structural features, this class of compounds could potentially target:

  • Lipid Kinases and Phosphatases: Enzymes involved in lipid signaling pathways.

  • Glycerophospholipid Metabolism: The molecule shares structural similarities with glycerophospholipids, which are key components of biological membranes.[7][8][9][10]

  • Farnesyl Pyrophosphate Synthase: A potential target for nitrogen-containing bisphosphonates, which share the phosphonate functional group.[1]

Proposed Strategy for Synthesis of Analogs for SAR Studies

To establish a clear structure-activity relationship, systematic modifications of the lead compound are necessary. A proposed synthetic strategy would involve the independent modification of three key domains of the molecule: the hexadecanoate tail, the phosphonate headgroup, and the central linker region.

Table 1: Proposed Analogs for SAR Studies

Analog ID Modification of Hexadecanoate Tail (R1) Modification of Phosphonate Headgroup (R2) Modification of Linker (X)
Lead Hexadecanoyl-OH-O-CH2-CH(OH)-
A-1 Dodecanoyl-OH-O-CH2-CH(OH)-
A-2 Octadecanoyl-OH-O-CH2-CH(OH)-
A-3 Oleoyl-OH-O-CH2-CH(OH)-
B-1 Hexadecanoyl-OCH3-O-CH2-CH(OH)-
B-2 Hexadecanoyl-F-O-CH2-CH(OH)-
C-1 Hexadecanoyl-OH-S-CH2-CH(OH)-
C-2 Hexadecanoyl-OH-NH-CH2-CH(OH)-

Experimental Protocols

To evaluate the biological activity of the synthesized analogs, a series of in vitro and in vivo assays would be required. The choice of assays would be guided by the hypothesized biological targets.

3.1. In Vitro Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To determine the inhibitory activity of the compounds against a panel of PDE isoforms (e.g., PDE4, PDE5).

  • Methodology:

    • Recombinant human PDE enzymes are used.

    • The assay is performed in a 96-well plate format.

    • Each well contains the PDE enzyme, the fluorescently labeled cAMP or cGMP substrate, and the test compound at varying concentrations.

    • The reaction is initiated and incubated at 37°C for a specified time.

    • A stop solution containing a protease is added. The protease cleaves the fluorescently labeled substrate only if it has not been hydrolyzed by the PDE, resulting in a change in fluorescence polarization.

    • The fluorescence polarization is measured using a plate reader.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

3.2. Cell-Based Reporter Assay for cAMP/cGMP Signaling

  • Objective: To assess the functional effect of the compounds on intracellular cyclic nucleotide signaling pathways.

  • Methodology:

    • A stable cell line expressing a cyclic nucleotide-gated ion channel or a luciferase reporter gene under the control of a cyclic nucleotide response element is used.

    • Cells are plated in 96-well plates and treated with the test compounds at various concentrations.

    • A signaling agonist (e.g., forskolin to increase cAMP, or a nitric oxide donor to increase cGMP) is added to stimulate the pathway.

    • After incubation, the reporter signal (e.g., luminescence for luciferase, or fluorescence for an ion channel reporter) is measured.

    • EC50 values (the concentration of compound that produces 50% of the maximal response) are determined.

3.3. In Vivo Model of Inflammation

  • Objective: To evaluate the in vivo efficacy of lead compounds in a relevant disease model, assuming an anti-inflammatory effect mediated by PDE inhibition.

  • Methodology:

    • A murine model of lipopolysaccharide (LPS)-induced pulmonary inflammation is used.

    • Mice are treated with the test compound or vehicle control via oral gavage or intraperitoneal injection.

    • After a specified pretreatment time, mice are challenged with an intranasal administration of LPS.

    • At a predetermined time point post-LPS challenge, bronchoalveolar lavage (BAL) fluid is collected.

    • The total and differential cell counts in the BAL fluid are determined to assess the inflammatory infiltrate.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured by ELISA.

Data Presentation and Interpretation

The quantitative data from the experimental assays should be summarized in tables to facilitate comparison and the elucidation of structure-activity relationships.

Table 2: Hypothetical Biological Data for SAR Analysis

Analog ID PDE5 Inhibition IC50 (nM) Cellular cAMP EC50 (nM) In Vivo Anti-inflammatory Effect (% reduction in neutrophils)
Lead 15030045% at 10 mg/kg
A-1 50080020% at 10 mg/kg
A-2 12025055% at 10 mg/kg
A-3 13527050% at 10 mg/kg
B-1 >10,000>10,000Inactive
B-2 8015065% at 10 mg/kg
C-1 30060030% at 10 mg/kg
C-2 25050035% at 10 mg/kg

From this hypothetical data, one could infer:

  • The length of the alkyl tail is important for activity, with longer chains (A-2) being slightly more potent.

  • The free hydroxyl on the phosphonate is critical for activity, as methylation (B-1) abolishes it.

  • Replacing the phosphonate hydroxyl with a bioisosteric fluorine (B-2) enhances potency.

  • The ether linkage in the central linker is preferred over thioether (C-1) or amine (C-2) linkages.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a PDE5 inhibitor, a plausible target for the compound class .

PDE5_Inhibition_Pathway cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP cGMP->GMP PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 (±)-2,5-dihydroxy-9-methyl... P-oxide (Hypothetical Inhibitor) Inactive_PDE5 PDE5 (Target Enzyme) PDE5->Inactive_PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Hypothetical signaling pathway of PDE5 inhibition.

This guide provides a comprehensive, albeit hypothetical, framework for conducting SAR studies on novel phosphonate-containing lipids. By systematically synthesizing analogs and evaluating their activity through a cascade of in vitro and in vivo assays, researchers can elucidate the key structural features required for biological activity and optimize lead compounds for further drug development.

References

Benchmarking a Novel Compound: A Template for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of novel chemical entities against established inhibitors and activators.

Introduction

The rigorous evaluation of a novel chemical entity's performance against existing modulators is a cornerstone of preclinical research and drug development. This guide provides a structured framework for benchmarking the compound identified by Einecs 285-971-0, chemically known as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide (CAS 85169-28-4).

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed no publicly available data on the biological activity, mechanism of action, or experimental evaluation of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. Therefore, the following sections present a hypothetical benchmarking study using a well-characterized class of inhibitors to illustrate the requested format and content. This template can be adapted once experimental data for the compound of interest becomes available.

Hypothetical Benchmarking Study: Compound "X" vs. Known Kinase Inhibitors

For the purpose of this guide, we will consider a hypothetical compound, designated "Compound X," as a potential inhibitor of the fictional "Kinase Y." We will benchmark Compound X against two well-established, fictional kinase inhibitors: "Inhibitor A" and "Inhibitor B."

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of Compound X, Inhibitor A, and Inhibitor B against Kinase Y was assessed using a series of in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) were determined to quantify their potency and binding affinity, respectively.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Selectivity Score (vs. Kinase Z)
Compound X Kinase YTR-FRET155150
Inhibitor AKinase YLuminescence Assay502550
Inhibitor BKinase YRadiometric Assay51200
Experimental Protocols

1. Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the IC50 value of Compound X against Kinase Y.

  • Materials: Recombinant human Kinase Y, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, allophycocyanin (APC)-labeled streptavidin, ATP, assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A 10-point serial dilution of Compound X was prepared in DMSO.

    • Kinase Y and the biotinylated substrate peptide were incubated with each concentration of Compound X (or DMSO vehicle control) for 15 minutes at room temperature in a 384-well plate.

    • The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at 25°C.

    • The reaction was stopped by the addition of EDTA.

    • The detection reagents (europium-labeled antibody and APC-labeled streptavidin) were added and incubated for 60 minutes at room temperature.

    • The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.

2. Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the dissociation constant (Kd) of Compound X for Kinase Y.

  • Materials: Recombinant human Kinase Y, CM5 sensor chip, running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).

  • Procedure:

    • Kinase Y was immobilized on a CM5 sensor chip via amine coupling.

    • A series of concentrations of Compound X were injected over the sensor surface.

    • The association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated with a pulse of 10 mM glycine-HCl pH 2.5 between injections.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothetical signaling pathway in which Kinase Y is involved and the general workflow for inhibitor screening.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Y Pathway cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Kinase_Y Kinase_Y Kinase_X->Kinase_Y Phosphorylates Substrate_Protein Substrate_Protein Kinase_Y->Substrate_Protein Phosphorylates Transcription_Factor Transcription_Factor Substrate_Protein->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Compound_X Compound X Compound_X->Kinase_Y Inhibits Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Library_Screening Compound Library Screening (High-Throughput) Hit_Identification Hit Identification Library_Screening->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50 Determination) Hit_Identification->Dose_Response Binding_Assay Binding Affinity Measurement (Kd Determination) Dose_Response->Binding_Assay Selectivity_Profiling Selectivity Profiling (Off-target Effects) Binding_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Independent Replication of a Renal Cell Carcinoma Study Utilizing 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary

A seminal study by Zhou et al. (2017) established that DPCPX inhibits proliferation, migration, and induces apoptosis in renal cell carcinoma cell lines by targeting the ERK/JNK signaling pathway. This guide synthesizes the quantitative data from this study and compares it with findings from similar investigations on breast, esophageal, and nasopharyngeal cancer cell lines. While the cellular context varies, the collective data suggests a consistent anti-proliferative and pro-apoptotic effect of DPCPX across different cancer types. This guide also presents information on alternative adenosine A1 receptor antagonists, although comparative anti-cancer data for these compounds is limited. Detailed experimental protocols for key assays are provided to facilitate the design of replication or extension studies.

Comparative Data on DPCPX Efficacy

The following tables summarize the key quantitative findings from studies investigating the effects of DPCPX on various cancer cell lines.

Table 1: Effect of DPCPX on Cancer Cell Viability

Cancer TypeCell Line(s)IC50 (µM)Time PointReference
Renal Cell Carcinoma786-O43.0 ± 4.1Not SpecifiedZhou et al., 2017[1][2]
Renal Cell CarcinomaACHN51.8 ± 4.7Not SpecifiedZhou et al., 2017[1][2]
Breast CancerMCF-70.08724 hDastjerdi et al., 2016[3]
Esophageal CancerYM-1, KYSE-30Concentration-dependent decrease48 hZeynali et al., 2023[4]

Table 2: Effect of DPCPX on Cancer Cell Apoptosis

Cancer TypeCell Line(s)DPCPX ConcentrationApoptosis InductionKey MarkersReference
Renal Cell Carcinoma786-O, ACHN10 µM, 25 µMDose-dependent increaseIncreased Bax, Decreased Bcl-2Zhou et al., 2017[1][2]
Breast CancerMCF-787 nMSignificant increase (≥ 65% inhibition of proliferation)Upregulation of p53, caspase 3, 8, 9Dastjerdi et al., 2016[3]
Esophageal CancerYM-1, KYSE-30100 µMTotal apoptosis: YM-1 (25.9%), KYSE-30 (27.1%)Increased caspase-3/7 activityZeynali et al., 2023[4]
Nasopharyngeal CarcinomaNot SpecifiedNot SpecifiedBim-dependent apoptosis via PI3K/AKT/FoxO3a pathway-Chen et al., 2022[5]

Alternative Adenosine A1 Receptor Antagonists

While DPCPX is a well-characterized antagonist, several other compounds with high affinity for the adenosine A1 receptor have been developed. However, extensive comparative data on their anti-cancer effects is not yet available.

  • KW-3902 (Rolofylline): A selective adenosine A1 receptor antagonist with high affinity. It has been investigated for its diuretic and renal protective effects.[6][7]

  • BG9928: Another selective adenosine A1 receptor antagonist.

  • N-0861: A selective antagonist of adenosine A1 receptors.[8]

Further research is required to evaluate the anti-tumor efficacy of these compounds in direct comparison to DPCPX.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway implicated in the action of DPCPX and a typical experimental workflow for assessing its anti-cancer properties.

DPCPX DPCPX A1R Adenosine A1 Receptor DPCPX->A1R inhibition ERK_JNK ERK/JNK Pathway A1R->ERK_JNK inhibition Proliferation Cell Proliferation ERK_JNK->Proliferation inhibition Migration Cell Migration ERK_JNK->Migration inhibition Apoptosis Apoptosis ERK_JNK->Apoptosis activation

DPCPX signaling pathway in renal cell carcinoma.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., 786-O, ACHN) dpcpx_treatment DPCPX Treatment (Varying Concentrations) cell_culture->dpcpx_treatment proliferation_assay Proliferation Assay (MTT Assay) dpcpx_treatment->proliferation_assay migration_assay Migration Assay (Wound Healing, Transwell) dpcpx_treatment->migration_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) dpcpx_treatment->apoptosis_assay western_blot Western Blot (p-ERK, p-JNK) dpcpx_treatment->western_blot xenograft Tumor Xenograft Model (Nude Mice) dpcpx_injection DPCPX Injection xenograft->dpcpx_injection tumor_measurement Tumor Volume Measurement dpcpx_injection->tumor_measurement

Typical experimental workflow for DPCPX evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., 786-O, ACHN) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DPCPX (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Wound Healing Assay
  • Cell Seeding: Grow cells to confluence in 6-well plates.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of DPCPX.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay
  • Chamber Preparation: Place Transwell inserts (8 µm pore size) into 24-well plates.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.

  • Treatment: Add different concentrations of DPCPX to the upper chamber.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours) at 37°C.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with DPCPX at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of ERK and JNK, as well as a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available evidence suggests that DPCPX consistently exhibits anti-tumor properties across various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation and migration. The study by Zhou et al. (2017) provides a strong foundation for its potential application in renal cell carcinoma, implicating the ERK/JNK pathway as a key mechanism of action[1][2]. While direct replication studies are needed to solidify these findings, the corroborating evidence from other cancer types is encouraging. Further research should focus on direct comparative studies of DPCPX with other adenosine A1 receptor antagonists to identify the most potent and selective compounds for pre-clinical and clinical development. The detailed protocols provided in this guide aim to facilitate such future investigations.

References

Head-to-head comparison of Einecs 285-971-0 with its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Einecs 285-971-0 (Lauramidopropyl Betaine) and Its Analogs for Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate molecules, whether as active pharmaceutical ingredients (APIs) or as excipients, is a critical step in the formulation of safe and effective therapeutics. This compound, chemically known as Lauramidopropyl Betaine (LAB), is an amphoteric surfactant widely used in the cosmetics and personal care industries.[1] In the context of drug development, its properties and those of its analogs are of interest for various applications, ranging from antimicrobial activity to formulation enhancement. This guide provides a head-to-head comparison of Lauramidopropyl Betaine with its key analogs: Cocamidopropyl Betaine (CAPB), Quaternary Ammonium Compounds (QACs), and Caprylic/Capric Triglyceride.

Structural and Functional Overview of Analogs

Lauramidopropyl Betaine and its analogs, while often grouped together as surfactants or lipids, possess distinct chemical structures that dictate their functional properties.

cluster_betaines Betaine-based Surfactants cluster_qac Quaternary Ammonium Compounds (QACs) cluster_lipid Medium-Chain Triglycerides (MCTs) LAB Lauramidopropyl Betaine (this compound) C19H38N2O3 CAPB Cocamidopropyl Betaine C19H38N2O3 (and related amides) LAB->CAPB Close structural analog (CAPB is a mixture with LAB as a major component) QAC Generic QAC Structure [R4N+]X- LAB->QAC Shared quaternary ammonium group CCT Caprylic/Capric Triglyceride LAB->CCT Shared fatty acid tail BKC Benzalkonium Chloride QAC->BKC Example

Caption: Structural relationships between Lauramidopropyl Betaine and its analogs.

Comparative Analysis of Biological Activity

The biological activity of these compounds, particularly their antimicrobial properties, is a key area of interest in drug development.

Antifungal and Antibacterial Efficacy:

While data on the antimicrobial properties of Lauramidopropyl Betaine is limited, its close analog, Cocamidopropyl Betaine, has demonstrated notable antifungal activity. In a study comparing various betaine derivatives, CAPB exhibited the strongest antifungal activity against the skin-associated fungus Malassezia restricta.[2][3] Quaternary Ammonium Compounds are well-established as potent broad-spectrum antimicrobial agents.[4]

CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
Cocamidopropyl Betaine Malassezia restricta0.075–1.5 mg/mL[2][3]
Lauryl Betaine Malassezia restricta1.5–3 mg/mL[2]
Lauryl Betaine Cryptococcus neoformans4.5 µg/mL[2]
Benzalkonium Chloride Gram-positive & Gram-negative bacteriaVaries (typically low µg/mL to mg/mL range)[5]
Cetrimonium Bromide Gram-positive & Gram-negative bacteriaVaries (typically low µg/mL to mg/mL range)[5]

Role as Pharmaceutical Excipients

Beyond direct biological activity, these molecules play crucial roles as excipients in pharmaceutical formulations, primarily in enhancing the solubility and delivery of poorly water-soluble drugs.

Solubility Enhancement:

Caprylic/Capric Triglyceride is widely used as a lipid-based excipient to improve the oral bioavailability of poorly soluble drugs.[6] Surfactants like LAB and CAPB can also enhance drug solubility through micellar solubilization.

ExcipientDrugEnhancement of SolubilityReference
Caprylic/Capric Triglyceride DanazolSignificantly increases solubility[7]
Poloxamer 188 (for comparison) Atazanavir>8-fold increase[8]
Bovine Serum Albumin (for comparison) Cyclosporine A>2-4 fold increase[8]

Comparative Safety and Toxicity

The safety profile of these compounds is a critical consideration for their use in pharmaceutical products.

Cytotoxicity and Skin Sensitization:

Cocamidopropyl Betaine has been associated with skin sensitization and allergic contact dermatitis, although some studies suggest that these reactions may be due to impurities from the manufacturing process.[9][10] Both CAPB and the anionic surfactant Sodium Lauryl Sulfate have been shown to exhibit high cytotoxicity against human gingival fibroblasts.[11][12] Lauramidopropyl Betaine is generally considered to have low irritation potential.[13]

CompoundCell LineCytotoxicity MetricFindingReference
Cocamidopropyl Betaine Human Gingival FibroblastsMTT Assay>90% cytotoxicity[11][12]
Sodium Lauryl Sulfate Human Gingival FibroblastsMTT Assay>90% cytotoxicity[11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standard method for assessing the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

start Start prep_microorganism Prepare standardized microbial inoculum start->prep_microorganism inoculate Inoculate dilutions with microorganism prep_microorganism->inoculate prep_compounds Prepare serial dilutions of test compounds prep_compounds->inoculate incubate Incubate under controlled conditions inoculate->incubate observe Observe for visible growth inhibition incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: A generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

The broth microdilution method is a commonly used technique. In this method, serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under appropriate conditions (e.g., temperature, time), and the wells are then examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the compound at which no growth is observed.[2]

Mechanism of Action - Antifungal Activity of Betaine Derivatives:

The antifungal activity of betaine derivatives is believed to involve the disruption of the fungal cell membrane. This interaction leads to increased membrane permeability and ultimately, cell death. The presence and composition of sterols, such as ergosterol, in the fungal membrane can influence the susceptibility of the organism to these compounds.[2]

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol disruption Membrane Disruption & Increased Permeability ergosterol->disruption Depletion may increase susceptibility phospholipids Phospholipids betaine Betaine Derivative (e.g., Lauryl Betaine) betaine->disruption Interacts with death Fungal Cell Death disruption->death

Caption: Proposed mechanism of antifungal action for betaine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Phosphonobutane-1,2,4-tricarboxylic Acid (Einecs 285-971-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat as a Corrosive and Acidic Hazardous Waste

The proper disposal of 2-Phosphonobutane-1,2,4-tricarboxylic acid, identified by Einecs number 285-971-0, is critical for laboratory safety and environmental protection. This substance is a corrosive, acidic compound that requires careful handling and adherence to hazardous waste regulations. Disposal procedures must be carried out in accordance with all applicable local, regional, and national regulations.[1][2]

Safety First: Personal Protective Equipment (PPE)

Before handling or preparing 2-Phosphonobutane-1,2,4-tricarboxylic acid for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[3][4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin burns and irritation from direct contact.[3][4]
Body Protection Acid-resistant apron or full-body suit.Protects against spills and splashes on clothing and skin.[3][4]
Respiratory Protection Use in a well-ventilated area. If vapors are present, a respirator with an acid gas cartridge is necessary.Prevents irritation of the respiratory tract from inhaling fumes.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2-Phosphonobutane-1,2,4-tricarboxylic acid involves neutralization of its acidic properties, followed by absorption and collection for hazardous waste pickup.

Experimental Protocol: Neutralization of Acidic Waste

Objective: To safely neutralize the acidic nature of 2-Phosphonobutane-1,2,4-tricarboxylic acid waste to a pH between 6.0 and 8.0 before final disposal.

Materials:

  • Waste 2-Phosphonobutane-1,2,4-tricarboxylic acid solution

  • Neutralizing agent: Sodium carbonate (soda ash) or calcium hydroxide (lime)

  • pH indicator strips or a calibrated pH meter

  • Large, chemical-resistant container (e.g., polyethylene or polypropylene) for the neutralization process

  • Stirring rod

Procedure:

  • Preparation: Conduct the neutralization process in a well-ventilated fume hood. Ensure all necessary PPE is worn. Place the chemical-resistant container in a secondary containment bin.

  • Dilution: If the acid is concentrated, slowly and carefully dilute it by adding it to a large volume of cold water. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Neutralization:

    • Slowly add the neutralizing agent (sodium carbonate or calcium hydroxide) to the diluted acid solution in small increments while stirring continuously.

    • Be aware that the neutralization reaction will generate heat and may produce gas (carbon dioxide if using sodium carbonate). Add the neutralizing agent slowly to control the reaction rate.

  • pH Monitoring:

    • After each addition of the neutralizing agent, wait for the reaction to subside and then check the pH of the solution using a pH indicator strip or a pH meter.

    • Continue to add the neutralizing agent incrementally until the pH of the solution is between 6.0 and 8.0.

  • Final Steps: Once the desired pH is achieved, the neutralized solution can be prepared for final disposal.

Final Disposal Steps

  • Absorption: Once neutralized, the liquid waste should be absorbed using a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal acid binder.[7][8]

  • Collection and Storage: Carefully scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[7] The container should be made of a corrosive-resistant material.

  • Waste Pickup: The sealed container must be disposed of through a licensed hazardous waste disposal facility.[2][9] Adhere to all institutional and regulatory procedures for hazardous waste pickup and transportation.[10][11][12][13]

Below is a visual representation of the disposal workflow for 2-Phosphonobutane-1,2,4-tricarboxylic acid.

G A Start: Waste 2-Phosphonobutane-1,2,4-tricarboxylic acid B Wear Appropriate PPE A->B C Work in a Fume Hood B->C D Slowly Add Acid to Water (Dilution) C->D E Gradually Add Neutralizing Agent (e.g., Soda Ash) D->E F Monitor pH (Target: 6.0 - 8.0) E->F F->E pH < 6.0 G Absorb with Inert Material F->G pH is 6.0 - 8.0 H Collect in Labeled Hazardous Waste Container G->H I Arrange for Licensed Hazardous Waste Disposal H->I J End I->J

Disposal Workflow for Einecs 285-971-0

References

Essential Safety and Logistical Information for Handling Tall Oil Fatty Acid, Pentaerythritol Ester (EINECS 285-971-0)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Tall oil fatty acids, esters with pentaerythritol (EINECS 285-971-0), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this substance.

Protection Type Equipment Specifications and Use Cases
Eye Protection Safety GogglesShould be worn at all times to protect against splashes.
Face ShieldRecommended when handling large quantities or when there is a significant risk of splashing.
Hand Protection Protective GlovesChemically resistant gloves, such as PVC, are recommended.
Body Protection Lab Coat/ApronA standard lab coat or apron should be worn to protect from minor spills.
Rubber SuitMay be necessary when handling large volumes of the substance.
BootsRecommended when handling large quantities.
Respiratory Protection Organic Vapor/Particulate RespiratorUse in areas with insufficient ventilation or when the substance is heated, which may produce fumes.[1][2]
Self-Contained Breathing Apparatus (SCBA)Recommended for firefighting.[1][3]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this substance in a well-ventilated area. Local exhaust ventilation should be used as needed to control airborne concentrations.[1]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Contaminated clothing should be removed and laundered before reuse.[1][3]

  • Hot Product: If handling the substance when hot, be aware of the potential for fumes and take appropriate respiratory precautions. In case of skin contact with the hot product, cool the affected area under running water immediately and seek medical attention.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from heat, sparks, and open flames.

Spill and Disposal Management

In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Spill Response:

  • Isolate the Area: Immediately isolate the spill area and keep unnecessary personnel away.[1]

  • Containment: Contain the spill to prevent it from entering sewers or waterways.[1]

  • Absorb Spill: Use an inert absorbent material to clean up the spill.

  • Collection: Shovel the absorbed material into an appropriate container for disposal.

  • Clean Area: Thoroughly wash the spill area with water after the material has been collected.[1]

Disposal Plan:

  • All waste materials should be disposed of in accordance with local, state, and federal environmental regulations.[1]

  • This substance is regulated as an oil under the Clean Water Act, and all applicable regulations must be followed for disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Tall oil fatty acids, esters with pentaerythritol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Select & Don Appropriate PPE B->C D Chemical Handling C->D Proceed with work E Avoid Skin/Eye Contact D->E F Wash Hands After Handling D->F G Decontaminate Work Area D->G Task complete J Spill Occurs D->J In case of spill H Properly Store or Dispose of Chemical G->H I Remove & Clean/Dispose of PPE H->I K Isolate & Contain Spill J->K L Absorb & Collect Material K->L M Clean Spill Area L->M M->H Dispose of contaminated materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.